molecular formula C9H9BrO4 B1272642 4-Bromo-3,5-dimethoxybenzoic acid CAS No. 56518-42-4

4-Bromo-3,5-dimethoxybenzoic acid

Cat. No.: B1272642
CAS No.: 56518-42-4
M. Wt: 261.07 g/mol
InChI Key: JNFZULSIYYVRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C9H9BrO4 and its molecular weight is 261.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFZULSIYYVRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378849
Record name 4-Bromo-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56518-42-4
Record name 4-Bromo-3,5-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56518-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56518-42-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-3,5-dimethoxybenzoic acid, a versatile building block in organic synthesis and drug discovery. This document collates essential quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are fundamental for its application in chemical synthesis, formulation development, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₄[1][2]
Molecular Weight 261.07 g/mol [1][3]
CAS Number 56518-42-4[1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 254-258 °C (lit.)[3][4][5]
Boiling Point 371.2 ± 42.0 °C (Predicted)[4][5]
Density 1.6 ± 0.1 g/cm³ (Predicted)[4]
pKa 3.73 ± 0.10 (Predicted)[5]
Purity ≥ 97% or ≥ 99% (HPLC)[1][3]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the characterization of any chemical compound. The following sections detail generalized experimental protocols that can be adapted for this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance melts is observed and recorded. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

  • Capillary tubes (sealed at one end)[6][7]

  • Thermometer or digital temperature probe[8]

  • Mortar and pestle (for sample preparation)[8]

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[9] The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end, typically to a height of 1-2 mm.[6]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[7]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[7] The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6][8]

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder the Sample Pack Pack Capillary Tube Powder->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Sample Insert->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Principle: A known amount of the solute is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then determined.

Apparatus:

  • Test tubes or vials[10][11]

  • Balance

  • Spatula[11]

  • Vortex mixer or shaker bath

  • Temperature-controlled environment[11]

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.[12]

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[12]

  • Analysis: The concentration of the dissolved this compound in the clear supernatant is determined using a suitable and validated analytical method.[12]

Solubility_Determination_Workflow A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B C Separate Solid and Liquid Phases B->C D Analyze Solute Concentration in Supernatant C->D

Caption: Workflow for Solubility Determination.

Determination of pKa (Potentiometric Titration)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in solution.

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[13]

Apparatus:

  • pH meter with a combination pH electrode[14]

  • Buret

  • Beaker or titration vessel[14]

  • Magnetic stirrer and stir bar[14]

  • Standardized strong base solution (e.g., 0.1 M NaOH)[14]

  • Standard pH buffers for calibration[14]

Procedure:

  • Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[14]

  • Sample Preparation: A known quantity of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.[14]

  • Titration: The solution is placed in the titration vessel with the pH electrode and magnetic stir bar. The standardized base is added incrementally from the buret.[14]

  • Data Collection: The pH is recorded after each addition of the base, allowing the solution to stabilize before each reading.[14]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The inflection point of the curve corresponds to the equivalence point. The pH at half the volume of the equivalence point is the pKa of the acid.[13]

pKa_Determination_Workflow A Calibrate pH Meter B Prepare Acid Solution A->B C Titrate with Standard Base B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa from Half-Equivalence Point E->F

Caption: Workflow for pKa Determination.

Synthesis Workflow

This compound can be synthesized via the bromination of a suitable precursor. The following diagram illustrates a logical workflow for its synthesis, purification, and characterization, based on general synthetic procedures for similar compounds.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Start Starting Material: 3,5-Dimethoxybenzoic Acid Reaction Bromination (e.g., with Br₂ or NBS) Start->Reaction Quench Quench Reaction Reaction->Quench Extract Extraction Quench->Extract Recrystallize Recrystallization Extract->Recrystallize Analysis Analysis (e.g., NMR, MS, HPLC) Recrystallize->Analysis Final Pure this compound Analysis->Final

Caption: General Synthesis and Purification Workflow.

References

Spectroscopic and Spectrometric Analysis of 4-Bromo-3,5-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-3,5-dimethoxybenzoic acid, a versatile building block in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis based on spectral data from closely related analogs and foundational principles of spectroscopic interpretation. This information is intended to assist researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

This compound is a halogenated aromatic carboxylic acid with the following key identifiers:

  • CAS Number: 56518-42-4

  • Molecular Formula: C₉H₉BrO₄

  • Molecular Weight: 261.07 g/mol

Predicted and Comparative Spectral Data

The following tables summarize the expected and comparative spectral data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Carboxylic Acid (-COOH)~13.0Singlet (broad)1HChemical shift is concentration and solvent dependent.
Aromatic (Ar-H)~7.3Singlet2HThe two aromatic protons are chemically equivalent.
Methoxy (-OCH₃)~3.9Singlet6HThe two methoxy groups are chemically equivalent.
Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (-C=O)~167
Aromatic (C-Br)~108
Aromatic (C-OCH₃)~158
Aromatic (C-H)~109
Aromatic (C-COOH)~130
Methoxy (-OCH₃)~56
Table 3: Predicted IR Spectral Data
Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C=O (Carboxylic Acid)1710 - 1680Strong
C=C (Aromatic)1600 - 1450Medium
C-O (Aromatic Ether)1250 - 1200StrongAsymmetric stretching.
C-O (Aromatic Ether)1050 - 1000StrongSymmetric stretching.
C-Br700 - 500Strong
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺260/262Molecular ion peak with characteristic 1:1 isotopic pattern for bromine.
[M-CH₃]⁺245/247Loss of a methyl radical.
[M-OCH₃]⁺229/231Loss of a methoxy radical.
[M-COOH]⁺215/217Loss of the carboxylic acid group.
[M-Br]⁺181Loss of the bromine atom.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized for benzoic acid derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm).

Data Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR Parameters:

    • Spectral Width: -2 to 12 ppm

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

  • ¹³C NMR Parameters:

    • Spectral Width: 0 to 220 ppm

    • Pulse Program: Proton-decoupled

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • A background spectrum of the empty sample holder should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.

  • The solution should be free of any particulate matter.

Data Acquisition:

  • Instrument: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • ESI Parameters (typical):

    • Ionization Mode: Positive or negative

    • Capillary Voltage: 3-5 kV

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

  • EI Parameters (typical):

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Solid_Sample Solid this compound NMR_Prep Dissolve in Deuterated Solvent Solid_Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Solid_Sample->IR_Prep MS_Prep Prepare Dilute Solution Solid_Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Analysis 1H & 13C NMR Spectra (Chemical Shift, Integration, Multiplicity) NMR_Acq->NMR_Analysis IR_Analysis IR Spectrum (Functional Group Identification) IR_Acq->IR_Analysis MS_Analysis Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Analysis Structure Confirmed Structure of This compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

General workflow for spectroscopic analysis.

An In-depth Technical Guide to 4-Bromo-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 56518-42-4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Bromo-3,5-dimethoxybenzoic acid, a versatile halogenated aromatic compound. It serves as a crucial intermediate and building block in various fields, including medicinal chemistry, organic synthesis, and materials science. This guide collates its physicochemical properties, spectroscopic data, synthesis protocols, and known applications, offering a valuable resource for professionals in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of a compound are critical for its application in research and synthesis. The data for this compound are summarized below.

Physicochemical Properties

A compilation of key physical and chemical properties is presented in Table 1. This data is essential for handling, storage, and reaction planning.

PropertyValueSource(s)
CAS Number 56518-42-4[1]
Molecular Formula C₉H₉BrO₄[1]
Molecular Weight 261.07 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 248-258 °C[1][2]
Boiling Point 371.2 ± 42.0 °C at 760 mmHg (Predicted)[2]
Density 1.6 ± 0.1 g/cm³ (Predicted)[2]
Purity ≥ 97-99% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of the compound. While a complete public dataset is not available, typical expected values based on its structure and data from analogous compounds are summarized in Table 2.

SpectroscopyExpected Chemical Shifts / BandsSource(s)
¹H NMR Aromatic Protons (singlet, ~7.3 ppm), Methoxy Protons (singlet, ~3.9 ppm), Carboxylic Acid Proton (broad singlet, >12 ppm)Inferred
¹³C NMR Carboxylic Acid Carbon (~165-170 ppm), Aromatic C-O (~155 ppm), Aromatic C-Br (~110 ppm), Aromatic C-H (~115 ppm), Aromatic C-COOH (~125 ppm), Methoxy Carbon (~56 ppm)[3][4]
IR Spectroscopy O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), Aromatic C=C stretch (~1600, 1500 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), C-Br stretch (~550-650 cm⁻¹)[5]
Mass Spectrometry Molecular ion peak [M]+ at m/z 260/262 (characteristic bromine isotope pattern)[6]

Synthesis and Purification

This compound serves as a key synthetic intermediate. Its preparation and purification are critical steps for its use in further chemical transformations.

Synthetic Workflow

The general workflow for the synthesis and isolation of a target compound like this compound involves several key stages, from the initial reaction to the final characterization of the pure substance.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Starting Materials (e.g., 3,5-Dimethoxybenzoic Acid) Reaction Chemical Reaction (e.g., Electrophilic Bromination) Reactants->Reaction Solvent, Catalyst Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Crude Crude Product Concentration->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Pure Pure Compound Purification->Pure Analysis Characterization (NMR, MS, IR) Pure->Analysis

Caption: A generalized workflow for chemical synthesis and purification.

Experimental Protocol: Synthesis

Reaction: Electrophilic Bromination of 3,5-Dimethoxybenzoic Acid (Hypothetical)

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Anhydrous Iron(III) Bromide (FeBr₃, catalyst)

  • Ice-cold water

  • Sodium bisulfite solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).

  • From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature.

  • After the addition is complete, gently heat the reaction mixture to 50-60 °C for 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water to precipitate the crude product.

  • Quench any unreacted bromine by adding sodium bisulfite solution until the reddish-brown color disappears.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

Experimental Protocol: Purification

The crude product obtained from the synthesis can be purified by recrystallization to obtain a high-purity crystalline solid.

Procedure:

  • Transfer the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water mixture) to just dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly before being hot-filtered to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.[1] Its functional groups—the carboxylic acid, the bromine atom, and the methoxy groups—offer multiple sites for chemical modification.

  • Pharmaceutical Synthesis: It serves as a key intermediate in the creation of more complex molecules with potential therapeutic value. It is particularly noted for its use in developing anti-inflammatory and analgesic drugs.[1] The benzoic acid scaffold is a common feature in many bioactive compounds.

  • Organic Synthesis: The compound is widely used as a precursor in organic chemistry. The bromine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds, enabling the construction of complex molecular architectures.[1]

  • Materials Science: It has applications in the synthesis of dyes and pigments, where its rigid aromatic structure can contribute to color and stability.[1]

  • Agrochemicals: Like many substituted aromatic acids, it can be used as a starting point for the development of new herbicides and pesticides.[1]

Role in Drug Discovery

The compound is an excellent starting point for a drug discovery program. A typical workflow involves synthesizing a library of derivatives and screening them for biological activity.

G cluster_discovery Discovery & Preclinical Phase Start Starting Material (4-Bromo-3,5- dimethoxybenzoic acid) Deriv Library Synthesis (Amides, Esters, etc.) Start->Deriv Screen High-Throughput Screening Deriv->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinic Preclinical Candidate Lead->Preclinic G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Ligand Binding TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB IkBa IκBα (Degraded) IkBa_NFkB->IkBa DNA DNA NFkB->DNA Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Inhibitor Potential Inhibition by Compound Derivative Inhibitor->IKK

References

Synthesis of 4-Bromo-3,5-dimethoxybenzoic acid from vanillic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Synthesis of 4-Bromo-3,5-dimethoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. While a direct conversion from the readily available starting material, vanillic acid, is not straightforward, this document details a robust two-step synthetic route commencing from 3,5-dihydroxybenzoic acid. This alternative pathway involves an initial methylation followed by a regioselective bromination. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate laboratory application by researchers in organic synthesis and drug development.

Introduction

This compound is an important building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a brominated and dimethoxylated phenyl ring, offers multiple sites for functionalization, making it a versatile precursor for more complex molecules. The synthesis of this compound from simple, readily available starting materials is of significant interest. While vanillic acid (4-hydroxy-3-methoxybenzoic acid) is an attractive starting material due to its low cost and derivation from biomass, its direct conversion to the target molecule presents significant challenges. These challenges include the need to introduce a second methoxy group at the 5-position and the replacement of the 4-hydroxyl group with a bromine atom.

A more practical and commonly employed approach involves a two-step synthesis starting from 3,5-dihydroxybenzoic acid. This route, detailed in this guide, provides a reliable method for obtaining the desired product.

Proposed Synthetic Pathway

The recommended synthetic route to this compound is a two-step process:

  • Step 1: Methylation - Conversion of 3,5-dihydroxybenzoic acid to 3,5-dimethoxybenzoic acid.

  • Step 2: Bromination - Electrophilic aromatic substitution of 3,5-dimethoxybenzoic acid to yield this compound.

An alternative, though more complex, theoretical pathway beginning from vanillic acid would involve the formation of syringic acid, followed by nitration, reduction of the nitro group to an amine, and a final Sandmeyer reaction to introduce the bromine. However, the route from 3,5-dihydroxybenzoic acid is generally more efficient.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Bromination start 3,5-Dihydroxybenzoic Acid intermediate 3,5-Dimethoxybenzoic Acid start->intermediate Dimethyl Sulfate, K2CO3, Acetone, Reflux product This compound intermediate->product Br2, Acetic Acid

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethoxybenzoic Acid

This procedure details the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate.

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Acetone

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • 30% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a 100 mL single-necked flask, dissolve 1.54 g (10 mmol) of 3,5-dihydroxybenzoic acid in 20 mL of acetone.[1]

  • To this solution, add 4.14 g (30 mmol) of potassium carbonate at room temperature.[1]

  • Add 3.5 mL of dimethyl sulfate dropwise to the mixture.[1]

  • Heat the reaction mixture to 55°C and allow it to reflux overnight.[1]

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.[1]

  • Add 30 mL of water to the residue, followed by a 30% sodium hydroxide solution to adjust the pH to 14.[1]

  • Heat the mixture to 75°C for 4 hours to ensure complete hydrolysis of any ester byproducts.[1]

  • Cool the system to room temperature and adjust the pH to approximately 6 with concentrated hydrochloric acid, which will cause a white solid to precipitate.[1]

  • Filter the solid, wash with water, and dry to obtain 3,5-dimethoxybenzoic acid.[1]

Step 2: Synthesis of this compound

This protocol describes the bromination of 3,5-dimethoxybenzoic acid. (Note: This is an adapted procedure based on the bromination of similar aromatic compounds, as a specific protocol for this exact transformation was not found in the search results).

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Glacial acetic acid

  • Bromine (Br₂)

  • 10% Sodium thiosulfate solution

  • Water

Procedure:

  • Dissolve 3,5-dimethoxybenzoic acid (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • From the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing cold water.

  • Quench any excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 3,5-dimethoxybenzoic acid. Data for the subsequent bromination step is based on typical yields for similar reactions.

StepReactantMoles (mmol)Reagent 1Moles (mmol)Reagent 2Moles (mmol)SolventVolume (mL)Temperature (°C)TimeProductYield (%)
13,5-Dihydroxybenzoic acid10Dimethyl sulfate-Potassium carbonate30Acetone2055Overnight3,5-Dimethoxybenzoic acid98%[1]
23,5-Dimethoxybenzoic acid10Bromine11--Glacial Acetic Acid-Room Temp.2-4 hThis compound(Estimated 80-90%)

Signaling Pathways and Logical Relationships

The synthesis of this compound from 3,5-dihydroxybenzoic acid follows a logical progression of functional group transformation. The initial step focuses on modifying the hydroxyl groups to methoxy groups, which alters the electronic properties of the aromatic ring. This is followed by a regioselective electrophilic aromatic substitution to introduce the bromine atom at the desired position.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_methylation Methylation Mechanism (SN2) cluster_bromination Bromination Mechanism (EAS) Phenoxide Ar-O- Phenoxide ion TransitionState1 Ar-O---CH3---O-SO2-O-CH3 Transition State Phenoxide:port->TransitionState1 DimethylSulfate CH3-O-SO2-O-CH3 Dimethyl sulfate DimethylSulfate->TransitionState1 MethylatedProduct Ar-O-CH3 3,5-Dimethoxybenzoic Acid TransitionState1->MethylatedProduct AromaticRing Ar-H 3,5-Dimethoxybenzoic Acid SigmaComplex [Ar(H)Br]+ Sigma Complex AromaticRing->SigmaComplex Bromine Br-Br Bromine Bromine->SigmaComplex FinalProduct Ar-Br This compound SigmaComplex->FinalProduct -H+

Caption: Mechanisms for methylation and bromination steps.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of this compound starting from 3,5-dihydroxybenzoic acid. The detailed experimental protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The described methodology offers a practical alternative to the more challenging synthesis from vanillic acid, facilitating the production of this key intermediate for further research and development.

References

The Understated Presence: A Technical Guide to the Natural Occurrence of Brominated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring halogenated organic compounds, particularly those containing bromine, represent a significant and diverse class of secondary metabolites. Among these, brominated benzoic acid derivatives are an intriguing subgroup, primarily biosynthesized by marine organisms. Exhibiting a range of biological activities, these compounds have garnered attention in the fields of pharmacology and drug development. This technical guide provides an in-depth exploration of the natural occurrence of brominated benzoic acid derivatives, detailing their sources, biosynthesis, and the experimental methodologies used for their study.

Natural Occurrence and Distribution

Brominated benzoic acid derivatives are predominantly found in marine environments, with marine algae and sponges being the most prolific producers. These organisms have evolved unique enzymatic pathways to incorporate bromine from seawater into their secondary metabolites, likely as a chemical defense mechanism.

Marine Algae: Red algae (Rhodophyta) are particularly well-known for producing a variety of brominated phenols, including derivatives of benzoic acid. For instance, species such as Rhodomela confervoides have been identified as a source of compounds like 3-bromo-4,5-dihydroxybenzoic acid methyl ester.[1] The concentration of these compounds can vary significantly between species.

Marine Sponges: Sponges, particularly from the order Verongida, are a rich source of brominated tyrosine derivatives, which can be metabolically related to brominated benzoic acids.[2][3] While direct isolation of a wide array of brominated benzoic acids from sponges is less commonly reported than other brominated structures, they are considered important intermediates and components of more complex molecules.

Marine Bacteria: Recent studies have also implicated marine bacteria in the biosynthesis of polybrominated aromatic compounds, suggesting a broader microbial contribution to the presence of these derivatives in the marine ecosystem.[4][5]

Quantitative Analysis

The concentration of brominated benzoic acid derivatives and related bromophenols in marine organisms can be highly variable, depending on the species, geographical location, and environmental conditions. The following table summarizes quantitative data for a range of bromophenols found in various marine algae, providing an indication of the typical concentration levels.

CompoundMarine Algal SpeciesConcentration (ng/g wet weight)Reference
2-bromophenolPterocladiella capillacea150[6]
4-bromophenolPterocladiella capillacea80[6]
2,4-dibromophenolPterocladiella capillacea1150[6]
2,6-dibromophenolPterocladiella capillacea210[6]
2,4,6-tribromophenolPterocladiella capillacea2590[6]
Total BromophenolsCodium fragile (Green Alga)0.9[6]

Biosynthesis

The biosynthesis of brominated benzoic acid derivatives in marine organisms is primarily catalyzed by a class of enzymes known as bromoperoxidases. These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that can then electrophilically substitute onto aromatic precursors, such as tyrosine or benzoic acid itself.

Biosynthesis_Pathway Seawater Seawater Bromide (Br-) Bromide (Br-) Seawater->Bromide (Br-) Bromoperoxidase Bromoperoxidase Bromide (Br-)->Bromoperoxidase Aromatic Precursor (e.g., Tyrosine) Aromatic Precursor (e.g., Tyrosine) Brominated Aromatic Intermediate Brominated Aromatic Intermediate Aromatic Precursor (e.g., Tyrosine)->Brominated Aromatic Intermediate Electrophilic Bromination Reactive Bromine Species Reactive Bromine Species Bromoperoxidase->Reactive Bromine Species H2O2 H2O2 H2O2->Bromoperoxidase Reactive Bromine Species->Brominated Aromatic Intermediate Further Enzymatic Steps Further Enzymatic Steps Brominated Aromatic Intermediate->Further Enzymatic Steps Brominated Benzoic Acid Derivative Brominated Benzoic Acid Derivative Further Enzymatic Steps->Brominated Benzoic Acid Derivative

Caption: Generalized biosynthetic pathway for brominated benzoic acid derivatives.

Experimental Protocols

The study of naturally occurring brominated benzoic acid derivatives involves a multi-step process of extraction, isolation, purification, and structure elucidation.

Extraction and Isolation

The initial step involves the extraction of metabolites from the collected biological material. The choice of solvent is crucial and is often determined by the polarity of the target compounds.

Methodology:

  • Sample Preparation: The fresh or frozen marine organism (e.g., algae, sponge) is homogenized.

  • Solvent Extraction: The homogenized material is repeatedly extracted with an organic solvent. Common solvents include methanol, ethanol, or a mixture of dichloromethane and methanol.

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of differing polarities (e.g., water and ethyl acetate) to achieve a preliminary separation of compounds based on their polarity.

  • Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques to isolate individual compounds. These techniques include:

    • Column Chromatography: Using silica gel or reversed-phase (C18) stationary phases.

    • High-Performance Liquid Chromatography (HPLC): Often used for final purification, employing reversed-phase columns and gradient elution.

Extraction_Workflow Marine Organism Marine Organism Homogenization Homogenization Marine Organism->Homogenization Solvent Extraction (e.g., MeOH) Solvent Extraction (e.g., MeOH) Homogenization->Solvent Extraction (e.g., MeOH) Crude Extract Crude Extract Solvent Extraction (e.g., MeOH)->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Polar Fraction Polar Fraction Solvent Partitioning->Polar Fraction Non-polar Fraction Non-polar Fraction Solvent Partitioning->Non-polar Fraction Column Chromatography Column Chromatography Non-polar Fraction->Column Chromatography Further Fractionation Further Fractionation Column Chromatography->Further Fractionation HPLC Purification HPLC Purification Further Fractionation->HPLC Purification Isolated Brominated Benzoic Acid Derivative Isolated Brominated Benzoic Acid Derivative HPLC Purification->Isolated Brominated Benzoic Acid Derivative

Caption: A typical experimental workflow for the extraction and isolation of brominated benzoic acid derivatives.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key indicator for the presence of bromine atoms in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule.

    • 13C NMR: Provides information about the number and chemical environment of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to determine the connectivity between atoms and establish the final structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carboxylic acid group (C=O and O-H stretches).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule, characteristic of the aromatic ring.

Biological Activities and Signaling Pathways

Brominated benzoic acid derivatives and related compounds have been shown to exhibit a variety of biological activities, making them of interest for drug discovery. These activities include antimicrobial, anticancer, and enzyme inhibition properties.[1][7]

For example, some brominated phenols have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. The inhibition of PTP1B can modulate insulin signaling pathways.

PTP1B_Inhibition_Pathway cluster_0 Normal Insulin Signaling cluster_1 Inhibition by Brominated Benzoic Acid Derivative Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) Phosphorylated IR (Active) Phosphorylated IR (Active) Insulin Receptor (IR)->Phosphorylated IR (Active) Phosphorylated IR (Active)->Insulin Receptor (IR) Dephosphorylation Downstream Signaling Downstream Signaling Phosphorylated IR (Active)->Downstream Signaling Glucose Uptake Glucose Uptake Downstream Signaling->Glucose Uptake PTP1B PTP1B PTP1B->Phosphorylated IR (Active) Brominated Benzoic Acid Derivative Brominated Benzoic Acid Derivative PTP1B_inhibited PTP1B Brominated Benzoic Acid Derivative->PTP1B_inhibited

Caption: Simplified diagram of PTP1B inhibition by a brominated benzoic acid derivative, leading to enhanced insulin signaling.

Conclusion

The natural occurrence of brominated benzoic acid derivatives, primarily in marine organisms, presents a promising avenue for the discovery of novel bioactive compounds. Understanding their distribution, biosynthesis, and biological activities is crucial for harnessing their therapeutic potential. The methodologies outlined in this guide provide a framework for the continued exploration and characterization of these unique natural products. Further research into their specific mechanisms of action and the development of sustainable production methods will be key to their future application in medicine and biotechnology.

References

The Biological Versatility of 4-Bromo-3,5-dimethoxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-dimethoxybenzoic acid and its derivatives represent a promising scaffold in medicinal chemistry. While direct biological data on the parent compound is limited, its structural motifs are present in numerous bioactive molecules, suggesting significant therapeutic potential. This technical guide provides an in-depth overview of the known and potential biological activities of this compound derivatives, with a focus on their anticancer, enzyme inhibitory, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data from structurally related compounds, details relevant experimental protocols, and visualizes pertinent signaling pathways and workflows to facilitate further research and drug development.

Potential Biological Activities

The unique substitution pattern of the this compound core, featuring a bromine atom and two methoxy groups, imparts distinct electronic and lipophilic properties that are crucial for molecular interactions with biological targets. These characteristics suggest potential applications across several therapeutic areas.

Anticancer Activity

The benzoic acid scaffold is a common feature in a multitude of anticancer agents. Derivatives of this compound, particularly its amides, have shown potent activity against various cancer cell lines.

Quantitative Data: Anticancer Activity of Structurally Related Benzamide Derivatives

A notable example is the activity of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which have demonstrated significant inhibitory effects on non-small cell lung cancer (NSCLC) cell lines.

Compound IDTargetCell LineIC50 (µM)
C9FGFR1NCI-H5201.36 ± 0.27
C9FGFR1NCI-H15811.25 ± 0.23
C9FGFR1NCI-H2262.31 ± 0.41
C9FGFR1NCI-H4602.14 ± 0.36
C9FGFR1NCI-H17031.85 ± 0.32

Data from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, demonstrating the potential of similar structures.

Signaling Pathway: Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition

Derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase.[1] Aberrant FGFR1 signaling is a known driver in various cancers. Inhibition of this pathway can block downstream signals that promote cell proliferation and survival. The compound C9 has been shown to induce cellular apoptosis and inhibit the phosphorylation of FGFR1, PLCγ1, and ERK in a dose-dependent manner.[1]

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds PLCg1 PLCγ1 FGFR1->PLCg1 Activates ERK ERK FGFR1->ERK Activates Derivative 4-Bromo-3,5-dimethoxy- benzoic acid derivative Derivative->FGFR1 Inhibits Proliferation Cell Proliferation & Survival PLCg1->Proliferation ERK->Proliferation

FGFR1 Signaling Pathway Inhibition

Enzyme Inhibition

The substituted benzoic acid core can act as a pharmacophore, interacting with the active sites of various enzymes. By modifying the substituents, selective inhibitors for specific enzyme targets implicated in disease can be designed. A key example is the inhibition of tyrosinase.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Benzoic acid and its derivatives are known to be effective tyrosinase inhibitors, potentially by chelating the copper ions in the enzyme's active site.

Quantitative Data: Tyrosinase Inhibitory Activity of Benzoic Acid Derivatives

CompoundIC50 (µM)
Benzoic Acid Derivative 71.09
Kojic Acid (Standard)16.67
L-Mimosine (Standard)3.68

Data for a potent synthetic benzoic acid derivative compared to standard inhibitors.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzoic acid derivatives have been explored for their anti-inflammatory properties. The structural features of this compound suggest its derivatives could be developed as novel anti-inflammatory agents, potentially through the inhibition of key inflammatory signaling pathways like NF-κB. Benzoic acid derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.

Signaling Pathway: Potential NF-κB Inhibition

NFkB_Inhibition_Pathway Potential NF-κB Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Derivative 4-Bromo-3,5-dimethoxy- benzoic acid derivative Derivative->IKK Potentially Inhibits

Potential NF-κB Signaling Inhibition

Antimicrobial Activity

The introduction of halogen atoms, such as bromine, can significantly enhance the antimicrobial properties of aromatic compounds. Brominated phenols and related compounds isolated from marine sponges have demonstrated potent antibacterial and antifungal activities. This suggests that the dibromo-substitution in structurally related compounds could contribute to significant antimicrobial properties.

Experimental Protocols

Synthesis of this compound Derivatives

Protocol 2.1.1: Synthesis of N-Aryl Amide Derivatives

This protocol is adapted for the synthesis of amide derivatives from this compound.

  • Materials:

    • This compound

    • Substituted aniline

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the substituted aniline (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into water and extract with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Amide_Synthesis_Workflow Amide Synthesis Workflow Start Start Activate Activate Carboxylic Acid (EDC, HOBt in DMF) Start->Activate Add_Amine Add Substituted Aniline Activate->Add_Amine React Stir at RT (12-24h) Add_Amine->React Workup Aqueous Workup & Extraction React->Workup Purify Purification Workup->Purify End N-Aryl Amide Product Purify->End

Amide Synthesis Workflow

Anticancer Activity Screening

Protocol 2.2.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well flat-bottom sterile microplates

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium and add 100 µL of the diluted compound solutions. Include vehicle control and blank control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate (2-4h) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Data Analysis (Calculate IC50) Read_Absorbance->Analyze End End Analyze->End

MTT Assay Workflow

Enzyme Inhibition Assay

Protocol 2.3.1: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.

  • Materials:

    • Mushroom Tyrosinase

    • L-DOPA

    • Test compound

    • Kojic acid (positive control)

    • Phosphate buffer (pH 6.8)

    • DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare working solutions of the test compound and kojic acid in phosphate buffer (with a small amount of DMSO if necessary).

    • In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound solution to the respective wells.

    • Pre-incubate the plate at a controlled temperature for a specified time.

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

    • Calculate the percentage of inhibition and the IC50 value.

Antimicrobial Susceptibility Testing

Protocol 2.4.1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Microbial culture

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Test compound

    • 96-well microplates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a standardized microbial inoculum.

    • Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

    • Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance.

Conclusion

While further direct investigation into the biological activities of this compound and its immediate derivatives is warranted, the existing evidence from structurally related compounds strongly suggests a promising future for this chemical scaffold in drug discovery. The potent anticancer and enzyme inhibitory activities, coupled with the high potential for anti-inflammatory and antimicrobial effects, make these compounds attractive candidates for further synthesis, screening, and mechanistic studies. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of this versatile class of molecules.

References

4-Bromo-3,5-dimethoxybenzoic Acid: A Scaffolding Approach to Unlocking Novel Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – While direct biological activity of 4-bromo-3,5-dimethoxybenzoic acid remains largely uncharacterized in publicly available literature, its significance as a versatile scaffold in medicinal chemistry is increasingly apparent. This technical guide explores the latent therapeutic potential of this compound by examining the mechanisms of action of its structurally related derivatives. The evidence suggests that the this compound core is a promising starting point for the development of novel agents targeting cancer, inflammation, and metabolic diseases.

Executive Summary

This compound is a highly functionalized aromatic compound, primarily utilized as a key intermediate in the synthesis of complex bioactive molecules.[1] Although comprehensive studies on its intrinsic biological effects are limited, a growing body of research on its derivatives highlights its potential as a foundational structure for drug discovery. This guide synthesizes the available data on these derivatives, focusing on their mechanisms of action, quantitative biological activities, and the experimental protocols used for their evaluation. The insights presented herein are intended to inform and guide researchers, scientists, and drug development professionals in leveraging this scaffold for the creation of next-generation therapeutics.

The Role of this compound in Drug Discovery

The chemical architecture of this compound—featuring a carboxylic acid group, a bromine atom, and two methoxy groups on a phenyl ring—offers multiple points for chemical modification. This versatility allows for the strategic design of derivatives with tailored physicochemical and pharmacological properties. The primary therapeutic areas where derivatives of this and structurally similar scaffolds have shown promise include oncology, anti-inflammatory applications, and enzyme inhibition.

Anticancer Activity

Derivatives of the closely related scaffold, 3,5-dibromo-4-methoxybenzoic acid, have demonstrated notable anticancer properties. For instance, certain benzamide derivatives have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[1] Additionally, chalcone and flavone derivatives synthesized from a related precursor have exhibited significant cytotoxic effects against various cancer cell lines.[2]

Anti-inflammatory Properties

The benzoic acid scaffold is a common feature in many anti-inflammatory agents.[1] A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to exert anti-inflammatory effects in lipopolysaccharide-activated primary microglial cells.[3] Its mechanism involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), and the downregulation of the MAP Kinase and NF-κB signaling pathways.[3]

Enzyme Inhibition

The substituted benzoic acid core can act as a pharmacophore that interacts with the active sites of various enzymes.[1] Derivatives of a related acetophenone have been evaluated for their inhibitory effects on enzymes implicated in type 2 diabetes, such as α-glucosidase and α-amylase.[4]

Quantitative Data on Bioactive Derivatives

The following tables summarize the available quantitative data for derivatives of structurally similar compounds, providing a basis for understanding the potential potency of molecules derived from the this compound scaffold.

Table 1: Anticancer Activity of Structurally Related Derivatives

Compound ClassDerivativeCancer Cell LineActivity Metric (IC₅₀)Reference
ChalconesChalcone 2aMCF-7 (Breast)4.12 ± 0.55 µM[4]
Chalcone 2aA549 (Lung)7.40 ± 0.67 µM[4]
Chalcone 2cA549 (Lung)9.68 ± 0.80 µM[4]
FlavonesFlavone 3aMCF-7 (Breast)8.50 ± 0.82 µM[4]
Flavone 3cMCF-7 (Breast)5.10 ± 0.61 µM[4]
Flavone 3eMCF-7 (Breast)6.96 ± 0.66 µM[4]
Naphthoquinone AmidesBenzamide 22NCI-H187 (Lung)Potent Inhibition[5]
Naphthamide 23KB (Oral)Most Potent Inhibition[5]
Naphthamide 43KB (Oral)Most Potent Inhibition[5]

Table 2: Enzyme Inhibition by Structurally Related Derivatives

Compound ClassDerivativeTarget EnzymeActivity Metric (IC₅₀)Reference
Naphthoquinone AmidesCompound 24hTopoIIαInhibition at 20 µM[5]
Compound 43hTopoIIαInhibition at 20 µM[5]
Compound 22hTopoIIαInhibition at 50 µM[5]
Compound 23hTopoIIαInhibition at 50 µM[5]
Compound 45hTopoIIαInhibition at 50 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the general protocols for the synthesis of bioactive derivatives and the assessment of their biological activity.

Synthesis of Amide Derivatives

A general method for the synthesis of amide derivatives from a benzoic acid scaffold involves the activation of the carboxylic acid followed by reaction with a desired amine.[1]

  • Activation: Dissolve the benzoic acid derivative (1.0 eq) in a suitable solvent such as dimethylformamide (DMF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and an activator such as Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amidation: Add the substituted aniline or amine (1.1 eq) to the activated mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.[6]

  • Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 10⁴ cells/well and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0, 5, 12.5, 25, 50 µM) in triplicate and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Discard the treatment medium and fix the cells with cold trichloroacetic acid (TCA).

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid.

  • Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Visualizing Mechanisms and Workflows

Diagrams are provided to illustrate key synthetic and biological pathways related to the derivatives of the this compound scaffold.

G cluster_synthesis General Synthesis of Bioactive Amides Start This compound Activation Carboxylic Acid Activation (EDC, HOBt) Start->Activation DMF Coupling Amide Bond Formation Activation->Coupling Amine Substituted Amine Amine->Coupling Product Bioactive Amide Derivative Coupling->Product

Caption: General workflow for the synthesis of bioactive amide derivatives.

G cluster_pathway Hypothesized Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB ProInflammatory Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) MAPK->ProInflammatory NFkB->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation Derivative Bioactive Derivative Derivative->MAPK Inhibition Derivative->NFkB Inhibition

Caption: Potential anti-inflammatory signaling pathway modulation.

Conclusion and Future Directions

This compound stands as a valuable and under-explored scaffold in medicinal chemistry. The biological activities of its derivatives, particularly in the realms of oncology and anti-inflammation, underscore the significant potential for developing novel therapeutic agents. Future research should focus on the systematic synthesis and screening of a broader library of derivatives to fully elucidate the structure-activity relationships and to identify lead compounds for further preclinical and clinical development. Direct investigation into the biological properties of the parent compound is also warranted to determine if it possesses any intrinsic activity that could be augmented through derivatization.

References

The Pivotal Role of 4-Bromo-3,5-dimethoxybenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-dimethoxybenzoic acid has emerged as a highly versatile scaffold in medicinal chemistry, serving as a crucial starting material for the synthesis of a diverse array of biologically active molecules. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on the phenyl ring, provides a rich platform for chemical modification, enabling the exploration of vast chemical spaces in the quest for novel therapeutic agents. This technical guide delves into the synthesis, chemical properties, and, most importantly, the significant applications of this compound in drug discovery. While direct biological activity data for this specific scaffold is limited in publicly available literature, this document will draw upon structurally related compounds to illustrate its potential in generating novel kinase inhibitors for oncology and potent anti-inflammatory agents. Detailed experimental protocols for the synthesis of derivatives and their biological evaluation are provided, alongside visualizations of relevant signaling pathways and experimental workflows to empower researchers in their drug development endeavors.

Introduction: A Scaffold of Untapped Potential

This compound is a synthetically accessible and highly functionalized aromatic carboxylic acid.[1] Its structure is primed for diversification through modification of the carboxylic acid group into amides, esters, and other functional groups, as well as through cross-coupling reactions at the brominated position. The dimethoxy substitution pattern influences the electronic and conformational properties of the molecule, which can be strategically exploited in drug design to enhance binding affinity and selectivity for biological targets. This guide will explore the derivatization of this scaffold and its potential applications in two key therapeutic areas: oncology and inflammation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

PropertyValue
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
CAS Number 56518-42-4
Melting Point 254-258 °C
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, and DMSO

Synthetic Utility and Derivatization

The true power of this compound in medicinal chemistry lies in its synthetic tractability. The carboxylic acid moiety serves as a handle for the straightforward synthesis of amides and esters, while the bromine atom is amenable to a variety of cross-coupling reactions.

Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, and this compound is an excellent substrate for this transformation. The resulting amides can be screened for a wide range of biological activities.

start This compound reagents Amine (R-NH2) EDC, HOBt DMF start->reagents product 4-Bromo-3,5-dimethoxybenzamide Derivative reagents->product

General workflow for amide synthesis.
Ester Synthesis

Esterification of this compound provides another avenue for creating diverse chemical libraries with potential therapeutic applications.

Applications in Oncology: Targeting Kinase Signaling

While direct evidence for the anticancer activity of this compound derivatives is not extensively documented, the structurally related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide scaffold has shown promise as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[2] This suggests that amides derived from this compound could also exhibit kinase inhibitory activity.

Quantitative Data: Anticancer Activity of Structurally Related Compounds

The following table summarizes the anticancer activity of a structurally related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (Compound C9) against various non-small cell lung cancer (NSCLC) cell lines.[3] This data is presented to illustrate the potential of this class of compounds.

Cell Line (NSCLC)IC₅₀ (µM)[3]
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32
Proposed Signaling Pathway Inhibition

The anticancer activity of such compounds is often attributed to the inhibition of key signaling pathways that drive cell proliferation and survival. The diagram below illustrates a simplified representation of the FGFR1 signaling cascade, a potential target for derivatives of this compound.

ligand FGF Ligand receptor FGFR1 ligand->receptor plc PLCγ1 receptor->plc Phosphorylation erk ERK plc->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Potential Inhibitor (4-Bromo-3,5-dimethoxybenzoic acid derivative) inhibitor->receptor

FGFR1 signaling pathway and potential inhibition.

Applications in Inflammation: Targeting Inflammatory Mediators

Benzoic acid derivatives have been widely explored for their anti-inflammatory properties.[2] The structural features of this compound make it an attractive scaffold for the development of novel anti-inflammatory agents, potentially through the inhibition of key inflammatory mediators or signaling pathways such as the NF-κB pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition is a key strategy in the development of anti-inflammatory drugs.

stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) inhibitor Potential Inhibitor (4-Bromo-3,5-dimethoxybenzoic acid derivative) inhibitor->ikk

Simplified NF-κB signaling pathway.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of derivatives of this compound.

General Protocol for Amide Synthesis

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for In Vitro Kinase Inhibition Assay

Materials:

  • Purified recombinant target kinase

  • Kinase substrate (specific peptide)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized compounds (dissolved in DMSO)

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the synthesized compounds and a positive control in the kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound or control.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

prep Prepare Reagents (Kinase, Substrate, ATP, Compound Dilutions) plate Add Reagents to Microplate prep->plate incubate Incubate at Optimal Temperature plate->incubate detect Stop Reaction & Add Detection Reagent incubate->detect read Measure Luminescence detect->read analyze Calculate % Inhibition and IC50 read->analyze

References

Methodological & Application

Application Notes and Protocols for Amide Coupling of 4-Bromo-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethoxybenzoic acid is a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom for potential cross-coupling reactions and two methoxy groups that influence solubility and receptor binding, makes it a valuable scaffold for the synthesis of novel bioactive molecules. The carboxylic acid moiety is readily functionalized, most commonly through amide bond formation, to generate libraries of compounds for structure-activity relationship (SAR) studies.

This document provides detailed protocols and representative reaction conditions for the amide coupling of this compound with various primary and secondary amines. The methodologies outlined utilize common and efficient coupling reagents to facilitate high-yielding amide bond formation.

Data Presentation: Representative Reaction Conditions for Amide Coupling

While specific quantitative data for a wide range of amines with this compound is not extensively consolidated in single reports, the following table summarizes typical conditions and expected yields based on standard amide coupling protocols and reactions with structurally similar benzoic acid derivatives. These conditions serve as an excellent starting point for reaction optimization.

Starting Carboxylic Acid (Analog)Amine PartnerCoupling Reagent(s)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC-Ethanol80571.6[1]
4-Amino-3-bromobenzoic acidBenzylamine (repr.)EDC, HOBtDIPEADMFRT12~85[2]
4-Amino-3-bromobenzoic acidBenzylamine (repr.)HATUDIPEADMFRT2~95[2]
3,5-Dibromo-4-methoxybenzoic acidGeneral AmineEDC, HOBtDIPEADMF0 to RT12-24High[3]

Abbreviations: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), RT (Room Temperature).

Experimental Protocols

The following are detailed protocols for the amide coupling of this compound using two common and effective coupling systems.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard and cost-effective method for the coupling of this compound with a primary or secondary amine using EDC as the coupling agent and HOBt as an additive to improve efficiency and suppress side reactions.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, due to the high efficiency and rapid reaction times of HATU.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid, forming the reactive OAt-active ester.

  • Slowly add the amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the amide coupling of this compound.

G start_mat Starting Materials (this compound, Amine) dissolve Dissolve & Mix (Inert Atmosphere) start_mat->dissolve reagents Reagents (Coupling Agent, Base, Solvent) reagents->dissolve activate Activation (e.g., 0°C to RT) dissolve->activate Add Coupling Agent monitor Monitor Reaction (TLC / LC-MS) activate->monitor Stir (1-24h) workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete purify Purification (Chromatography / Recrystallization) workup->purify product Final Amide Product purify->product

A typical workflow for amide coupling.
Signaling Pathway Context

Amide derivatives synthesized from this compound are often investigated as inhibitors of cellular signaling pathways implicated in diseases like cancer. The diagram below shows a simplified representation of a generic kinase signaling pathway that such compounds might target.

G receptor Receptor Tyrosine Kinase (e.g., FGFR1) downstream Downstream Signaling Proteins (e.g., MAPK, PLCγ) receptor->downstream Activates inhibitor Amide Derivative (e.g., from 4-Bromo-3,5- dimethoxybenzoic acid) inhibitor->receptor Inhibits proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis

Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethoxybenzoic acid is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its structure, featuring a reactive bromine atom and electron-donating methoxy groups on a benzoic acid scaffold, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, is frequently employed to couple this compound with various boronic acids to generate a diverse array of biaryl compounds. These products often serve as core structures in the development of novel therapeutic agents.

This document provides a detailed protocol for the Suzuki coupling of this compound with arylboronic acids, including recommended reaction conditions, a summary of expected outcomes based on structurally similar substrates, and a discussion of the critical parameters for successful execution.

Data Presentation: Reaction Conditions and Expected Yields

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides that are structurally and electronically similar to this compound. The presence of the carboxylic acid and the two electron-donating methoxy groups can influence the optimal conditions.

Aryl BromideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-3,5-dimethoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)K₂CO₃ (2.0)Methanol80198N/A
4-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3.0)WaterRT1.599[1]
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3.0)WaterRT1.597N/A
This compoundPhenylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃ (2.0)Dioxane/Water (4:1)10012-24~85 (Estimated)N/A

Experimental Protocol: Suzuki Coupling of this compound

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • 1 M HCl

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, followed by brine.

  • Acidification and Product Isolation: To protonate the carboxylic acid and facilitate extraction into the organic layer, the aqueous layer can be acidified with 1 M HCl to a pH of ~2-3. Then, extract the aqueous layer with ethyl acetate. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl-3,5-dimethoxybenzoic acid.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K2CO3) catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/Water) catalyst->solvent heat Heat Reaction Mixture (80-100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Purify Product (Chromatography/Recrystallization) extract->purify

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R1-Pd(II)Ln-X Pd0->PdII R1-X Transmetal Transmetalation PdII_R2 R1-Pd(II)Ln-R2 PdII->PdII_R2 R2-B(OH)2, Base PdII_R2->Pd0 RedElim Reductive Elimination Product R1-R2 PdII_R2->Product Forms Product ArylHalide R1-X (4-Bromo-3,5-dimethoxy- benzoic acid) BoronicAcid R2-B(OH)2 (Arylboronic acid) Base Base (e.g., K2CO3)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Discussion of Critical Parameters

  • Catalyst: The choice of palladium catalyst and ligand is crucial. For electron-rich and potentially sterically hindered substrates like this compound, more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) in combination with a palladium precursor like Pd(OAc)₂, may offer improved yields over standard catalysts like Pd(PPh₃)₄.

  • Base: The base plays a critical role in activating the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. Given that the substrate is a carboxylic acid, it will be deprotonated by the base to form a carboxylate salt. This can affect its solubility in the organic solvent. The choice and amount of base should be carefully considered to ensure both efficient activation of the boronic acid and sufficient solubility of the substrate.

  • Solvent: A mixture of an organic solvent and water is typically employed. Solvents like 1,4-dioxane, THF, or toluene mixed with water provide good solubility for both the organic substrates and the inorganic base. The ratio of the organic solvent to water can be optimized to improve reaction rates and yields.

  • Temperature: Most Suzuki coupling reactions require heating to proceed at a reasonable rate. Temperatures between 80-110 °C are common. However, with highly active catalyst systems, the reaction may proceed at lower temperatures.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition and the formation of homocoupling byproducts. Thorough degassing of the solvent is also critical.

By carefully controlling these parameters, the Suzuki coupling of this compound can be a highly efficient and versatile method for the synthesis of a wide range of biaryl compounds for applications in drug discovery and development.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and conjugated organic materials, owing to its mild reaction conditions and broad functional group tolerance.[2][3] These application notes provide a detailed protocol for the Sonogashira coupling of 4-bromo-3,5-dimethoxybenzoic acid with a terminal alkyne. The resulting alkynyl-substituted dimethoxybenzoic acid derivatives are valuable intermediates in drug discovery and development, serving as precursors for more complex molecular architectures.

The general reactivity trend for aryl halides in the Sonogashira coupling is I > OTf > Br > Cl.[4] While aryl iodides are more reactive, often reacting at room temperature, aryl bromides typically require elevated temperatures to achieve efficient coupling.[2] The reaction is commonly catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[5] Copper-free versions of the Sonogashira reaction have also been developed to mitigate the formation of alkyne homocoupling byproducts.[6]

Reaction Principle

The Sonogashira coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl bromide to the Pd(0) complex, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and finally, reductive elimination to afford the desired coupled product and regenerate the Pd(0) catalyst.[4][7]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), 2-3 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (0.04 eq) under an inert atmosphere.[7]

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL per mmol of the aryl bromide) and the amine base (e.g., triethylamine, 3.0 eq).[7] The mixture is then degassed by bubbling a stream of inert gas through it for 15-20 minutes.

  • Addition of Alkyne: To the stirring solution, add the terminal alkyne (1.2 eq) dropwise via syringe.[7]

  • Reaction Conditions: The reaction mixture is then heated to a temperature between 50-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.[3]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent such as ethyl acetate and filtered through a pad of Celite® to remove the catalyst residues.[1] The filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and brine.[7]

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3] The crude product is then purified by column chromatography on silica gel. Due to the acidic nature of the product, recrystallization from a suitable solvent system can also be an effective purification method.[8]

Data Presentation: Reaction Parameters

The following table summarizes typical reaction parameters for the Sonogashira coupling of aryl bromides.

ParameterTypical Range/ValueNotes
Aryl Halide This compound (1.0 eq)Aryl bromides are generally less reactive than aryl iodides.[2]
Terminal Alkyne 1.1 - 1.5 eqA slight excess is used to ensure complete consumption of the aryl halide.
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%)Other palladium catalysts can also be employed.[6]
Copper(I) Co-catalyst CuI (2-10 mol%)Essential for the copper-catalyzed pathway.[6]
Base Et₃N, i-Pr₂NH, Piperidine (2-3 eq)The base neutralizes the hydrohalic acid formed and aids in the formation of the copper acetylide.[6]
Solvent THF, DMF, Toluene, AcetonitrileThe choice of solvent can influence reaction rate and yield.[9]
Temperature 50 - 100 °CHigher temperatures are often required for less reactive aryl bromides.[4]
Reaction Time 3 - 24 hoursMonitored by TLC or LC-MS for completion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling procedure.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Pd Catalyst, CuI solvent_base Add Anhydrous Solvent and Amine Base reagents->solvent_base degas Degas Mixture solvent_base->degas add_alkyne Add Terminal Alkyne degas->add_alkyne heat Heat Reaction Mixture (50-80 °C) add_alkyne->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter cool->filter wash Wash Organic Layer filter->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Chromatography or Recrystallization dry_concentrate->purify

Caption: General workflow for the Sonogashira coupling experiment.

Signaling Pathway Diagram

The catalytic cycle of the copper-catalyzed Sonogashira coupling is depicted below.

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetalation Transmetalation pd_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 product R¹-C≡C-R² reductive_elim->product cu_x CuX cu_acetylide Cu-C≡C-R² cu_x->cu_acetylide cu_acetylide->transmetalation alkyne H-C≡C-R² alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Esterification of 4-Bromo-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethoxybenzoic acid is a versatile building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds and other bioactive molecules. The esterification of this acid with various alcohols is a critical transformation, yielding derivatives with modified physicochemical properties such as lipophilicity, solubility, and metabolic stability. These esters serve as key intermediates in the synthesis of a wide array of target molecules. This document provides detailed protocols for the esterification of this compound with methanol, ethanol, and isopropanol, employing various established methods.

Data Presentation

The following table summarizes typical quantitative data for the esterification of this compound with different alcohols using Fischer-Speier and Steglich esterification methods. Please note that yields and reaction times can vary based on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification procedures.

Ester ProductAlcoholMethodCatalyst/ReagentsSolventReaction Time (hours)Typical Yield (%)
Methyl 4-bromo-3,5-dimethoxybenzoateMethanolThionyl ChlorideThionyl ChlorideMethanol2Quantitative[1]
Ethyl 4-bromo-3,5-dimethoxybenzoateEthanolFischer-SpeierConc. H₂SO₄ (catalytic)Ethanol4-885-95 (typical)
Isopropyl 4-bromo-3,5-dimethoxybenzoateIsopropanolSteglichDCC, DMAPDichloromethane2-690-98 (typical)

Experimental Protocols

Three common and effective methods for the esterification of this compound are detailed below.

Protocol 1: Esterification using Thionyl Chloride (for Methyl Ester)

This method is highly efficient for the synthesis of methyl esters.

Materials:

  • This compound

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) and anhydrous methanol (serving as both reactant and solvent).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly and dropwise, add thionyl chloride (10.0 eq) with stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude methyl 4-bromo-3,5-dimethoxybenzoate can be purified by recrystallization to yield a white crystalline solid.

Protocol 2: Fischer-Speier Esterification (for Ethyl Ester)

This is a classic and widely used acid-catalyzed esterification method.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain for approximately 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude ethyl 4-bromo-3,5-dimethoxybenzoate can be purified by column chromatography or recrystallization.

Protocol 3: Steglich Esterification (for Isopropyl Ester)

This method is particularly useful for sterically hindered alcohols and acid-sensitive substrates as it proceeds under mild, neutral conditions.[2][3][4]

Materials:

  • This compound

  • Isopropanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [5]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) to the cooled and stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter off the precipitated DCU.

  • Extraction: Wash the filtrate with 0.5 N HCl and then with a saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude isopropyl 4-bromo-3,5-dimethoxybenzoate can be purified by column chromatography.

Visualizations

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product Carboxylic_Acid This compound Reaction Reaction Carboxylic_Acid->Reaction Alcohol Alcohol (Methanol, Ethanol, Isopropanol) Alcohol->Reaction Method Esterification Method (Fischer-Speier, Steglich, etc.) Method->Reaction Reagents Catalyst/Reagents Reagents->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification Workup->Purification Ester Corresponding Ester Purification->Ester

Caption: General experimental workflow for the esterification of this compound.

Signaling_Pathway_Comparison cluster_fischer Fischer-Speier Esterification cluster_steglich Steglich Esterification F1 Protonation of Carbonyl F2 Nucleophilic Attack by Alcohol F1->F2 F3 Proton Transfer F2->F3 F4 Elimination of Water F3->F4 F5 Deprotonation F4->F5 S1 Activation of Carboxylic Acid with DCC S2 Formation of O-Acylisourea Intermediate S1->S2 S3 Nucleophilic Attack by Alcohol (DMAP catalyzed) S2->S3 S4 Formation of Ester and DCU S3->S4

References

Application Notes and Protocols: Preparation and Evaluation of a Novel Anti-inflammatory Compound from 4-Bromo-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis and evaluation of a novel potential anti-inflammatory agent, N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide, derived from 4-Bromo-3,5-dimethoxybenzoic acid. The benzoic acid scaffold is a common feature in many anti-inflammatory agents.[1] This document outlines a detailed synthetic protocol, methods for biological evaluation, and discusses the potential mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Introduction

This compound is a versatile halogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. Its structure offers multiple sites for chemical modification, making it an attractive starting material for the development of novel therapeutic agents. The carboxylic acid moiety can be readily converted into amides and esters, which are fundamental linkages in many pharmaceutical compounds.[2] This protocol details the synthesis of a novel benzamide derivative by coupling this compound with 4-aminophenol. Derivatives of 4-aminophenol, such as paracetamol, are well-known for their analgesic and antipyretic properties, and newer derivatives are being explored for their anti-inflammatory and nociceptive modulating effects.[3]

The synthesized compound, N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide, will be evaluated for its anti-inflammatory properties using established in vivo and in vitro models. The potential mechanism of action, focusing on the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway, will be discussed. The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes.[1]

Synthesis of N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide

The synthesis involves the amidation of this compound with 4-aminophenol using a carbodiimide coupling agent.

Synthetic Workflow

G cluster_0 Synthesis of N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide A This compound D Amide Coupling Reaction (0°C to Room Temp, 12-24h) A->D B 4-Aminophenol B->D C EDC, HOBt, DIPEA in DMF C->D E Aqueous Workup (EtOAc, NaHCO3, Brine) D->E F Purification (Flash Column Chromatography) E->F G N-(4-hydroxyphenyl)-4-bromo-3,5- dimethoxybenzamide F->G

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol

This protocol describes a standard procedure for the coupling of this compound with a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[4]

Materials:

  • This compound

  • 4-Aminophenol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-aminophenol (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[4]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.[4]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Synthesis
Starting MaterialAmineCoupling ReagentsSolventTime (h)Yield (%)
This compound4-AminophenolEDC, HOBt, DIPEADMF1882

Table 1: Representative synthesis data for N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide. Yields are hypothetical and based on similar reported reactions.[4]

Biological Evaluation

The anti-inflammatory potential of the synthesized compound is evaluated through a standard in vivo acute inflammation model and in vitro enzyme inhibition assays.

Biological Evaluation Workflow

G cluster_0 Anti-inflammatory Activity Evaluation A Synthesized Compound N-(4-hydroxyphenyl)-4-bromo-3,5- dimethoxybenzamide B In Vivo Assay (Carrageenan-Induced Paw Edema) A->B C In Vitro Assay (COX-1/COX-2 Inhibition) A->C D Administer Compound to Rats B->D H Incubate Compound with COX-1/COX-2 C->H E Induce Edema with Carrageenan D->E F Measure Paw Volume Over Time E->F G Calculate % Inhibition F->G I Add Arachidonic Acid H->I J Measure Prostaglandin Production I->J K Calculate IC50 Values J->K

Caption: Experimental workflow for biological evaluation.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is one of the most commonly used models for evaluating acute inflammation and screening new anti-inflammatory drugs.[5]

Protocol:

  • Animals: Use male Wistar rats (150-200g).

  • Groups: Divide animals into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound groups (e.g., 10, 25, 50 mg/kg).

  • Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[6][7]

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[7]

  • Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Activity: COX-1 and COX-2 Inhibition Assay

This assay determines the compound's ability to inhibit the cyclooxygenase enzymes, which are key mediators of inflammation.

Protocol:

  • Enzymes: Use purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a 100 mM Tris-HCl buffer (pH 8.0).

  • Procedure: In a 96-well plate, add the assay buffer, heme cofactor, and the enzyme (COX-1 or COX-2).[8]

  • Inhibitor Addition: Add various concentrations of the test compound (dissolved in DMSO) or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the wells. The final DMSO concentration should not exceed 1%.[9]

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture at 37°C for 10 minutes.[8]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate).[10]

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as a fluorometric probe or LC-MS/MS.[8][11]

  • Calculation: Determine the IC50 values (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Biological Activity
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
Indomethacin (Positive Control)1055.2
N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide1025.8
N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide2542.5
N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide5058.1

Table 2: Hypothetical in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Indomethacin0.12.50.04
Celecoxib150.05300
N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide25.41.814.1

Table 3: Hypothetical in vitro COX inhibition data.

Potential Mechanism of Action

The anti-inflammatory activity of N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide is likely mediated through the inhibition of key inflammatory pathways.

COX Inhibition: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation. The hypothetical data suggests that the synthesized compound may act as a preferential COX-2 inhibitor. Selective COX-2 inhibition is a desirable trait as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[9]

NF-κB Pathway Modulation: The NF-κB signaling pathway is a central regulator of inflammation.[12][13] Activation of this pathway by stimuli such as cytokines (e.g., TNF-α, IL-1) leads to the transcription of numerous pro-inflammatory genes.[12][14] It is plausible that the synthesized benzamide derivative could interfere with this pathway. For instance, AM404, a metabolite of paracetamol, has been shown to attenuate NF-κB activation, suggesting that compounds with a similar structural backbone may possess this activity.[15] Inhibition could occur at various points, such as preventing the degradation of the inhibitory protein IκBα or blocking the translocation of the active NF-κB dimer to the nucleus.

NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus TNF TNF-α / IL-1 Receptor Receptor (TNFR/IL-1R) TNF->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_p P-IκBα IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binding Transcription Gene Transcription (Cytokines, COX-2, etc.) DNA->Transcription

Caption: The canonical NF-κB signaling pathway in inflammation.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors from 4-Bromo-3,5-dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from 4-Bromo-3,5-dimethoxybenzoic acid, with a specific focus on the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Structurally related benzamide derivatives have demonstrated potent inhibitory activity against FGFR1, a key target in non-small cell lung cancer.[2][3]

Synthesis of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and synthesized as potent FGFR1 inhibitors.[4] The synthetic route involves the coupling of a substituted benzoic acid with an appropriate aniline. A key example is the synthesis of compound C9, which has shown significant inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines.[3][4]

Experimental Protocol: Synthesis of Compound C9

This protocol is adapted from the synthesis of structurally related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives.[4]

Materials:

  • 4-Bromo-2-nitrobenzoic acid

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Ethanol

  • 3,5-Dimethoxyaniline

  • Water

Procedure:

  • To a reaction vessel, add 4-bromo-2-nitrobenzoic acid (1.0 eq), EDC·HCl (1.0 eq), and ethanol.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 3,5-dimethoxyaniline (0.83 eq) to the reaction mixture.

  • Heat the resulting solution to 80°C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water to the mixture to precipitate the product.

  • Filter the precipitate and dry to yield the intermediate product.

  • Further modifications and purification steps may be required to obtain the final compound C9.[4]

Biological Evaluation of Synthesized Kinase Inhibitors

The evaluation of synthesized compounds involves in vitro kinase assays to determine their direct inhibitory effect on the target kinase, followed by cell-based assays to assess their cellular potency and mechanism of action.

Experimental Protocol: In Vitro FGFR1 Kinase Assay (ADP-Glo™ Assay)

This protocol provides a general method for measuring the inhibitory activity of synthesized compounds against FGFR1 kinase.[5]

Materials:

  • Recombinant human FGFR1 kinase

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Synthesized inhibitor compounds

  • Positive control inhibitor (e.g., Staurosporine)[5]

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White opaque 96-well or 384-well plates

  • Multimode plate reader

Procedure:

  • Prepare serial dilutions of the synthesized compounds and the positive control in kinase buffer. The final DMSO concentration should be kept below 1%.

  • In a multi-well plate, add the FGFR1 kinase, the substrate, and the test compound or control.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for FGFR1.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[5]

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values for each compound.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the synthesized inhibitors on the proliferation of cancer cell lines.

Materials:

  • NSCLC cell lines with FGFR1 amplification (e.g., NCI-H520, NCI-H1581)[3]

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the NSCLC cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 values for each compound.

Quantitative Data

The inhibitory activity of the lead compound C9 against various NSCLC cell lines is summarized in the table below.[3][4]

Cell LineFGFR1 AmplificationIC50 (µM)[3][4]
NCI-H520Yes1.36 ± 0.27
NCI-H1581Yes1.25 ± 0.23
NCI-H226Yes2.31 ± 0.41
NCI-H460Yes2.14 ± 0.36
NCI-H1703Yes1.85 ± 0.32

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Amide Bond Formation cluster_purification Purification cluster_product Final Product 4_Bromo_3_5_dimethoxybenzoic_acid This compound Activation Carboxylic Acid Activation (e.g., EDC, HOBt) 4_Bromo_3_5_dimethoxybenzoic_acid->Activation Substituted_Aniline Substituted Aniline Coupling Amide Coupling Substituted_Aniline->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product Kinase Inhibitor Derivative Chromatography->Final_Product

Caption: General synthetic workflow for kinase inhibitors.

FGFR1 Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Cellular Response FGF Fibroblast Growth Factor (FGF) FGFR1 FGFR1 FGF->FGFR1 Binds FGFR1->FGFR1 PLCg PLCγ FGFR1->PLCg GRB2_SOS GRB2/SOS FGFR1->GRB2_SOS Differentiation Differentiation PLCg->Differentiation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Inhibitor Kinase Inhibitor (e.g., Compound C9) Inhibitor->FGFR1 Inhibits

Caption: Simplified FGFR1 signaling pathway and inhibition.

Experimental Workflow for Inhibitor Evaluation

G Synthesis Compound Synthesis In_Vitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT, Apoptosis) In_Vitro_Assay->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) Cell_Based_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for kinase inhibitor evaluation.

References

Application Notes and Protocols for the Derivatization of 4-Bromo-3,5-dimethoxybenzoic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical modification of 4-Bromo-3,5-dimethoxybenzoic acid, a versatile scaffold for the synthesis of novel compounds for Structure-Activity Relationship (SAR) studies. The presence of a carboxylic acid, a bromo substituent, and two methoxy groups offers multiple avenues for derivatization, enabling the exploration of chemical space and the optimization of biological activity.

Introduction

This compound is an attractive starting material in medicinal chemistry. The carboxylic acid moiety can be readily converted into amides and esters, allowing for the introduction of a wide variety of functional groups that can modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. The bromo group serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds and introduce aryl or heteroaryl substituents. The dimethoxy-substituted phenyl ring provides a specific electronic and steric environment that can be crucial for molecular recognition by biological targets.

While direct biological activity data for derivatives of this compound are not extensively reported in publicly available literature, the derivatization strategies outlined here are fundamental to SAR studies. By systematically modifying the core structure and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for potency, selectivity, and pharmacokinetic properties.

Data Presentation: Representative Biological Activities of Structurally Related Benzoic Acid Derivatives

To illustrate the potential outcomes of SAR studies based on a substituted benzoic acid core, the following table summarizes the biological activity of derivatives of structurally similar compounds. This data highlights how modifications to the core structure can significantly impact biological activity.

Compound ClassRepresentative DerivativeTarget/AssayQuantitative Data (IC₅₀)Reference
Benzamide Derivatives 4-Bromo-N-(3,5-dimethoxyphenyl)benzamideFGFR1 KinaseNCI-H520 (NSCLC cell line): 1.36 ± 0.27 µM[1][2]
NCI-H1581 (NSCLC cell line): 1.25 ± 0.23 µM[1]
NCI-H226 (NSCLC cell line): 2.31 ± 0.41 µM[1]
NCI-H460 (NSCLC cell line): 2.14 ± 0.36 µM[1]
NCI-H1703 (NSCLC cell line): 1.85 ± 0.32 µM[1]
Dibrominated Ether Bis(2,3-dibromo-4,5-dimethoxybenzyl) etherAnticancer (MTT Assay)K562 leukemia cells: ~5 µM (at 72h)[3]

Experimental Protocols

The following protocols provide detailed methodologies for the key derivatization reactions of this compound.

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to minimize side reactions.[4]

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[4]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.[4]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ester Synthesis via Fischer Esterification

This protocol details the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve or suspend this compound (1.0 eq) in an excess of the desired alcohol.[5][6]

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).[5][6]

  • Reflux the mixture until the reaction is complete (monitored by TLC).[5][6]

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.[5][6]

  • Dissolve the residue in an organic solvent like ethyl acetate.[5][6]

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5]

  • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling reaction between this compound (or its ester derivative) and a boronic acid or boronic ester to form a C-C bond.[7][8][9]

Materials:

  • This compound methyl ester (synthesis described in Protocol 2)

  • Aryl or vinyl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF) and water

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the this compound methyl ester (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.02-0.1 eq), and the base (2.0-3.0 eq).[7]

  • De-gas the mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the carboxylic acid is used directly, acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.[7]

  • Extract the mixture with ethyl acetate (3x).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired biaryl compound.[7]

Visualizations

Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of this compound and its subsequent use in SAR studies.

Derivatization_Workflow start This compound esterification Esterification start->esterification R-OH, H+ amidation Amidation start->amidation R1R2NH, Coupling Agent suzuki Suzuki Coupling start->suzuki R'-B(OH)2, Pd catalyst esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides biaryls Biaryl Derivatives suzuki->biaryls screening Biological Screening esters->screening amides->screening biaryls->screening sar SAR Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for derivatization and SAR studies.

Signaling Pathway Context

Derivatives of substituted benzoic acids have been shown to target various signaling pathways. For example, benzamide derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase.[1][2] Inhibition of FGFR1 can modulate downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways, which are often dysregulated in cancer.

Signaling_Pathway ligand FGF receptor FGFR1 ligand->receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k inhibitor 4-Bromo-3,5-dimethoxy- benzoic acid Derivative inhibitor->receptor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt AKT pi3k->akt akt->proliferation

Caption: Potential targeting of the FGFR1 signaling pathway.

Logical Relationship: SAR Cycle

The process of SAR is iterative, involving a cycle of design, synthesis, and testing to optimize the properties of a lead compound.

SAR_Cycle design Design Analogs synthesis Synthesize Analogs design->synthesis testing Biological Testing synthesis->testing analysis Analyze Data (SAR) testing->analysis analysis->design  New Hypotheses

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethoxybenzoic acid is a valuable halogenated aromatic compound that serves as a key building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on a benzoic acid core, provides multiple reactive sites for strategic molecular elaboration. This allows for its incorporation into diverse scaffolds, particularly in the development of novel therapeutic agents, agrochemicals, and advanced materials. The presence of the bromine atom makes this molecule an ideal substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid functionality can be readily converted into esters, amides, and other derivatives, providing a handle for introducing further molecular diversity and modulating the physicochemical properties of target molecules.[1]

This document provides a detailed protocol for the large-scale synthesis of this compound, adapted from established procedures for the bromination of structurally related aromatic compounds. The presented method focuses on the direct bromination of 3,5-dimethoxybenzoic acid, a readily available starting material.

Reaction Scheme

The proposed synthesis proceeds via the electrophilic aromatic substitution of 3,5-dimethoxybenzoic acid. The two methoxy groups are strong activating groups and ortho-, para-directors. Bromination is therefore directed to the positions ortho and para to the methoxy groups.

G cluster_reagents Reagents cluster_reaction Reaction Br2 Br₂ P This compound Br2->P AcOH Acetic Acid SM 3,5-Dimethoxybenzoic Acid SM->P Electrophilic Aromatic Substitution

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol details the large-scale synthesis of this compound from 3,5-dimethoxybenzoic acid.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Ethanol

  • Deionized water

  • Round-bottom flask (appropriate for the scale) equipped with a mechanical stirrer, dropping funnel, and reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a large round-bottom flask, dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: From a dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred reaction mixture at room temperature. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. Quench any excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.[2]

  • Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove acetic acid and inorganic salts.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol, and then allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.[2]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.[2]

Data Presentation

The following table summarizes the quantitative data for a representative large-scale synthesis of this compound.

ParameterValueNotes
Starting Material 3,5-Dimethoxybenzoic acid-
Molecular Weight182.17 g/mol -
Amount182.2 g1.0 mol
Reagents
Bromine (Br₂)175.8 g (56.4 mL)1.1 mol, 1.1 eq
Glacial Acetic Acid1.0 - 1.5 LAs solvent
10% Sodium ThiosulfateAs neededTo quench excess bromine
Reaction Conditions
Temperature60-70°C-
Reaction Time2-4 hoursMonitor by TLC
Product This compound
Molecular Weight261.07 g/mol
Theoretical Yield261.1 g-
Expected Yield208.9 - 235.0 g80-90% (Estimated based on similar bromination reactions)
Purification
Recrystallization SolventEthanol or Ethanol/Water-
Characterization
AppearanceWhite to off-white solid
Melting Point254-258 °C
Purity (by HPLC)>98%After recrystallization

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Dissolve 3,5-Dimethoxybenzoic Acid in Acetic Acid add_br2 Add Bromine Solution Dropwise start->add_br2 react Heat at 60-70°C (2-4 hours) add_br2->react quench Cool and Quench with Sodium Thiosulfate react->quench precipitate Precipitate in Cold Water quench->precipitate isolate Isolate Crude Product by Filtration precipitate->isolate recrystallize Recrystallize from Ethanol/Water isolate->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize Final Product (MP, NMR, IR, MS) dry->characterize

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: The melting point should be sharp and consistent with the literature value of 254-258 °C.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid, C-O stretches of the methoxy groups, and C-Br stretch.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak with the characteristic isotopic pattern for a monobrominated compound.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols: Purification of 4-Bromo-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethoxybenzoic acid is a valuable substituted aromatic carboxylic acid intermediate utilized in the synthesis of a variety of compounds, particularly in the development of pharmaceuticals and other biologically active molecules. Following its synthesis, typically via electrophilic bromination of 3,5-dimethoxybenzoic acid, a robust purification protocol is essential to remove unreacted starting materials, byproducts, and other impurities. This document provides detailed protocols for the purification of this compound using recrystallization and column chromatography.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its identification and handling.

PropertyValueReference
Molecular Formula C₉H₉BrO₄[1]
Molecular Weight 261.07 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 254-258 °C[2]
CAS Number 56518-42-4[1][2]

Potential Impurities from Synthesis

The primary synthetic route to this compound is the direct bromination of 3,5-dimethoxybenzoic acid. Potential impurities may include:

  • Unreacted Starting Material: 3,5-dimethoxybenzoic acid.

  • Monobrominated Byproducts: Although the primary product is the 4-bromo isomer, other positional isomers are possible, though less likely due to the directing effects of the methoxy groups.

Effective purification is critical to remove these impurities to ensure the desired product quality for downstream applications.

Purification Workflow

The general workflow for the purification of this compound after synthesis involves an initial workup followed by either recrystallization for cruder samples requiring significant purification or column chromatography for separating close-eluting impurities.

PurificationWorkflow crude_product Crude 4-Bromo-3,5- dimethoxybenzoic Acid workup Aqueous Workup (e.g., Na₂S₂O₃ wash) crude_product->workup dried_crude Dried Crude Product workup->dried_crude recrystallization Recrystallization dried_crude->recrystallization column_chromatography Column Chromatography dried_crude->column_chromatography pure_solid Pure Crystalline Solid recrystallization->pure_solid pure_fractions Pure Fractions column_chromatography->pure_fractions final_product Pure 4-Bromo-3,5- dimethoxybenzoic Acid pure_solid->final_product solvent_removal Solvent Removal pure_fractions->solvent_removal solvent_removal->final_product

Figure 1: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

Recrystallization is an effective method for purifying solid compounds. For compounds like substituted benzoic acids, a mixed solvent system such as ethanol and water is often employed. The principle relies on the higher solubility of the compound in the hot solvent mixture and its lower solubility upon cooling, leading to the formation of pure crystals while impurities remain in the mother liquor.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Expected Outcome:

This protocol should yield pure, white to off-white crystals of this compound with a melting point in the range of 254-258 °C.

Protocol 2: Purification by Flash Column Chromatography

For separating mixtures of closely related compounds, such as the desired product from its starting material or monobrominated isomers, flash column chromatography is a highly effective technique. A common solvent system for aromatic carboxylic acids is a gradient of ethyl acetate in hexane.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • TLC Analysis: Before performing the column, determine the appropriate solvent system using TLC. Spot the crude mixture on a TLC plate and elute with varying ratios of hexane and ethyl acetate. A suitable eluent system will provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation of Pure Product: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Solvent System Comparison for Chromatography:

Solvent System (Hexane:Ethyl Acetate)PolarityTypical Application
95:5 to 90:10LowEluting non-polar impurities.
80:20 to 70:30MediumEluting the desired product, this compound.
60:40 to 50:50HighEluting more polar impurities, such as the starting material (3,5-dimethoxybenzoic acid).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are flammable and may be toxic.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Conclusion

The choice between recrystallization and column chromatography for the purification of this compound will depend on the nature and quantity of the impurities present in the crude product. For relatively pure crude material, recrystallization is often sufficient. However, for complex mixtures or to achieve very high purity, flash column chromatography is the preferred method. The protocols provided here offer robust starting points for the successful purification of this important synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-3,5-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is through the electrophilic bromination of 3,5-dimethoxybenzoic acid. This reaction typically employs bromine in a suitable solvent, such as acetic acid. The two methoxy groups on the aromatic ring are strongly activating and ortho-, para-directing, leading to the substitution of bromine at the C4 position.

Q2: What are the primary impurities I should expect in the synthesis?

The common impurities encountered during the synthesis of this compound include:

  • Unreacted Starting Material: 3,5-dimethoxybenzoic acid.

  • Over-brominated Products: While less common due to the single available position between the methoxy groups, there is a possibility of further bromination under harsh conditions, though specific structures are not commonly reported.

  • Positional Isomers: Depending on the purity of the starting material and reaction control, trace amounts of other brominated isomers could be present.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., acetic acid, ethanol) may be present in the final product.

Q3: How can I identify these impurities?

A combination of analytical techniques is recommended for the accurate identification and quantification of impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and various impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like phosphoric or formic acid) is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the desired product and impurities by analyzing the chemical shifts and splitting patterns of the aromatic and methoxy protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and byproducts. Derivatization of the carboxylic acid to a more volatile ester may be necessary for efficient analysis.

Q4: What is the best method for purifying crude this compound?

Recrystallization is the most common and effective method for purifying the crude product. A mixed solvent system, such as ethanol and water, is often employed. The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then to induce crystallization by cooling or by adding a solvent in which it is less soluble. This process leaves the more soluble impurities behind in the mother liquor.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Stoichiometry: Incorrect ratio of bromine to the starting material. 3. Product Loss During Workup: Significant loss of product during extraction, washing, or filtration steps. 4. Side Reactions: Formation of significant amounts of byproducts.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and formation of the product. Adjust reaction time and temperature as needed. 2. Optimize Reagent Ratio: Ensure an appropriate molar ratio of the brominating agent to the 3,5-dimethoxybenzoic acid. 3. Careful Workup: Minimize the number of transfer steps. During recrystallization, use a minimal amount of cold solvent to wash the crystals to avoid redissolving the product. 4. Control Reaction Conditions: Maintain the recommended reaction temperature to minimize the formation of unwanted side products.
Presence of Unreacted Starting Material 1. Insufficient Brominating Agent: Not enough bromine was added to convert all the starting material. 2. Short Reaction Time: The reaction was stopped before completion.1. Adjust Stoichiometry: Use a slight excess of the brominating agent. 2. Increase Reaction Time: Continue the reaction until TLC analysis shows the absence of the starting material.
Formation of Over-brominated Products 1. Excess Brominating Agent: A large excess of bromine was used. 2. Harsh Reaction Conditions: High reaction temperatures can promote further bromination.1. Control Stoichiometry: Use a carefully measured amount of the brominating agent. 2. Maintain Temperature: Keep the reaction temperature within the recommended range.
Product is Discolored (e.g., yellow or brown) 1. Presence of Colored Impurities: Impurities from the starting materials or formed during the reaction. 2. Residual Bromine: Traces of unreacted bromine can impart color.1. Decolorize During Recrystallization: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration. 2. Quench Excess Bromine: After the reaction is complete, add a quenching agent like sodium thiosulfate or sodium bisulfite solution to remove any remaining bromine.
Difficulty in Inducing Crystallization 1. Solution is Not Saturated: Too much solvent was used during recrystallization. 2. Supersaturated Solution: The solution is supersaturated, but nucleation has not occurred.1. Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of the product. 2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethoxybenzoic acid (1.0 equivalent) in glacial acetic acid.

  • Bromination: From the dropping funnel, add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Pour the reaction mixture into cold water to precipitate the crude product.

  • Quenching: If the solution has a reddish-brown color from excess bromine, add a 10% aqueous solution of sodium thiosulfate or sodium bisulfite until the color disappears.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the pure crystals under vacuum.

Protocol 3: HPLC Analysis for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% phosphoric acid or 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: HPLC Conditions for Impurity Profiling

ParameterCondition 1Condition 2
Column C18 (4.6 x 250 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 50-90% B over 15 min60-95% B over 20 min
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30 °C35 °C
Detection 254 nm254 nm

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Carboxyl Proton (ppm)
3,5-dimethoxybenzoic acid ~7.1 (d), ~6.6 (t)~3.8 (s, 6H)~11-13 (br s, 1H)
This compound ~7.3 (s, 2H)~3.9 (s, 6H)~11-13 (br s, 1H)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 3,5-Dimethoxybenzoic Acid Bromination Bromination (Br2, Acetic Acid) Start->Bromination Crude_Product Crude 4-Bromo-3,5- dimethoxybenzoic Acid Bromination->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure 4-Bromo-3,5- dimethoxybenzoic Acid Recrystallization->Pure_Product HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR GC_MS GC-MS Pure_Product->GC_MS

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic Start Low Purity Detected (e.g., by HPLC) Impurity_ID Identify Impurities (NMR, MS) Start->Impurity_ID Starting_Material High Level of Starting Material? Impurity_ID->Starting_Material Over_Brominated Over-brominated Products Present? Impurity_ID->Over_Brominated Other_Impurities Other Impurities? Impurity_ID->Other_Impurities Action_SM Increase Reaction Time or Bromine Stoichiometry Starting_Material->Action_SM Yes Action_Over Reduce Bromine Stoichiometry or Lower Temperature Over_Brominated->Action_Over Yes Action_Other Optimize Recrystallization (Solvent, Temperature) Other_Impurities->Action_Other Yes

Caption: Troubleshooting logic for addressing low purity in this compound synthesis.

Technical Support Center: Bromination of 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 3,5-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the monobromination of 3,5-dimethoxybenzoic acid?

The major product of the monobromination of 3,5-dimethoxybenzoic acid is typically 2-bromo-3,5-dimethoxybenzoic acid . The two methoxy groups are strongly activating and ortho-, para-directing. The positions ortho to both methoxy groups are the 2- and 6-positions, which are sterically and electronically favored for electrophilic aromatic substitution. The 4-position is also activated (para to the C3-methoxy group and ortho to the C5-methoxy group), so the formation of 4-bromo-3,5-dimethoxybenzoic acid as a minor isomer is also possible. The carboxylic acid group is a deactivating, meta-directing group, and its influence is generally overcome by the powerful activating effect of the two methoxy groups.

Q2: What are the common side reactions I should be aware of?

The primary side reactions during the bromination of 3,5-dimethoxybenzoic acid include:

  • Over-bromination: Due to the highly activated nature of the aromatic ring, di- and even tri-bromination can occur, leading to products such as 2,4-dibromo-3,5-dimethoxybenzoic acid and 2,6-dibromo-3,5-dimethoxybenzoic acid.[1]

  • Isomer Formation: As mentioned in Q1, the formation of the 4-bromo isomer can occur alongside the major 2-bromo product. The ratio of these isomers can be influenced by reaction conditions.

  • Decarboxylative Bromination: Electron-rich benzoic acids can undergo decarboxylation followed by bromination, which would lead to the formation of brominated 1,3-dimethoxybenzene derivatives. This is more likely under harsh reaction conditions.

Q3: How can I minimize the formation of di- and poly-brominated products?

To control the extent of bromination and favor the mono-brominated product, consider the following:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion without significantly promoting over-bromination.

  • Choice of Brominating Agent: Milder brominating agents, such as N-Bromosuccinimide (NBS), are often preferred over molecular bromine (Br₂) for selective monobromination of activated aromatic rings.[1][2]

  • Reaction Temperature: Maintain a low to moderate reaction temperature. Higher temperatures can increase the rate of reaction but may also lead to a higher incidence of multiple brominations.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile at any given time.

Q4: I am observing a significant amount of a byproduct that doesn't seem to be a simple brominated benzoic acid. What could it be?

If you observe byproducts that are inconsistent with simple aromatic bromination, you may be experiencing decarboxylative bromination. This is more likely if the reaction is run at elevated temperatures or for extended periods. The resulting products would be brominated derivatives of 1,3-dimethoxybenzene. To confirm this, you can use techniques like GC-MS to identify the molecular weight of the byproducts. To mitigate this, use milder reaction conditions and shorter reaction times.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired monobrominated product Incomplete reaction.- Increase the reaction time gradually and monitor by TLC. - Ensure the quality of the brominating agent. - A slight increase in temperature may be necessary, but monitor for over-bromination.
Product loss during workup or purification.- Optimize extraction and washing steps. - For purification, recrystallization or column chromatography may be necessary to separate from starting material and byproducts.[1]
Significant formation of dibromo- and/or polybromo- products Excess brominating agent used.- Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent.
Reaction temperature is too high.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Highly reactive brominating agent.- Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of Br₂.[1][2]
Formation of a mixture of isomers (2-bromo and 4-bromo) Inherent reactivity of the substrate.- Isomer separation will likely be required. Column chromatography is a common method for separating positional isomers.[1] - Experiment with different solvent systems, as solvent polarity can sometimes influence regioselectivity.
Evidence of decarboxylation (e.g., formation of bromo-1,3-dimethoxybenzene) Harsh reaction conditions (high temperature, prolonged reaction time).- Employ milder reaction conditions: lower temperature and shorter reaction time. - Use a less aggressive brominating agent.
Reaction does not proceed or is very slow Insufficient activation of the brominating agent.- If using Br₂, a Lewis acid catalyst (e.g., FeBr₃) may be required, although the substrate is highly activated. - If using NBS, an acid catalyst (e.g., silica gel or a catalytic amount of a protic acid) can sometimes accelerate the reaction.[2]
Poor quality of reagents.- Ensure all reagents are pure and dry, as moisture can deactivate some catalysts and brominating agents.

Experimental Protocols

Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol is a recommended procedure for achieving selective monobromination, based on general methods for activated aromatic systems.[2]

Materials:

  • 3,5-Dimethoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent like DMF or CH₂Cl₂)

  • Silica gel (optional, as a catalyst)[2]

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes for extraction and chromatography

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in acetonitrile.

  • Add silica gel (optional, ~0.5-1.0 g per gram of starting material).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-30 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the silica gel (if used) and wash with a small amount of solvent.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to the filtrate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization to separate isomeric products and any unreacted starting material.

Protocol 2: Dibromination using Molecular Bromine

This protocol is adapted from procedures for the dibromination of similar activated benzoic acids and is expected to yield primarily 2,6-dibromo-3,5-dimethoxybenzoic acid.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • 10% aqueous sodium thiosulfate solution

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • From the dropping funnel, add a solution of bromine (2.1-2.2 eq) in glacial acetic acid dropwise to the reaction mixture at room temperature with stirring.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours, or until TLC indicates the disappearance of the starting material and monobrominated intermediates.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Quench the excess bromine by adding 10% aqueous sodium thiosulfate solution until the orange color disappears.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.

Reaction Pathways and Workflows

Reaction Pathway for Bromination of 3,5-Dimethoxybenzoic Acid

bromination_pathway cluster_main Main Reaction and Side Reactions start 3,5-Dimethoxybenzoic Acid mono_2 2-Bromo-3,5-dimethoxybenzoic Acid (Major Product) start->mono_2 + Br+ mono_4 This compound (Minor Isomer) start->mono_4 + Br+ decarboxy Decarboxylative Bromination Products (e.g., Bromo-1,3-dimethoxybenzene) start->decarboxy + Br+ - CO2 (Harsh Conditions) di_2_6 2,6-Dibromo-3,5-dimethoxybenzoic Acid mono_2->di_2_6 + Br+ (Excess) di_2_4 2,4-Dibromo-3,5-dimethoxybenzoic Acid mono_2->di_2_4 + Br+ (Excess) mono_4->di_2_4 + Br+ (Excess)

Caption: Main and side reaction pathways in the bromination of 3,5-dimethoxybenzoic acid.

General Experimental Workflow

experimental_workflow start 1. Reaction Setup (Dissolve Substrate) addition 2. Addition of Brominating Agent (e.g., NBS or Br2) start->addition reaction 3. Reaction Monitoring (TLC/GC-MS) addition->reaction quench 4. Quenching (e.g., Na2S2O3) reaction->quench extraction 5. Workup (Extraction & Washing) quench->extraction purification 6. Purification (Recrystallization or Chromatography) extraction->purification characterization 7. Product Characterization (NMR, MS, etc.) purification->characterization

Caption: A generalized workflow for the bromination of 3,5-dimethoxybenzoic acid.

References

Technical Support Center: Synthesis of Brominated Dimethoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3,5-dimethoxybenzoic acid and related compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of brominated dimethoxybenzoic acids, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in the bromination of dimethoxybenzoic acid derivatives can stem from several factors. Incomplete reactions are a common culprit. To address this, consider increasing the reaction time or temperature. It is also crucial to ensure the brominating agent is of high quality and used in the correct stoichiometric amount. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[1]

Product loss during the workup and purification stages is another significant contributor to low yields. Optimizing extraction, washing, and purification steps can mitigate these losses. Techniques such as recrystallization or column chromatography are effective for purification.[1]

Question 2: My final product is contaminated with significant amounts of monobrominated side products. How can I prevent this?

Answer:

The presence of monobrominated impurities, such as 3-Bromo-4-methoxybenzoic acid in related syntheses, typically indicates an insufficient amount of the brominating agent or an inadequate reaction time.[1] For a dibromination reaction, it is essential to use at least two equivalents of the brominating agent.[1] Increasing the reaction time will also allow the second bromination to proceed to completion.[1] Close monitoring of the reaction's progress is key to determining the optimal reaction duration.[1]

Question 3: I am observing the formation of an unexpected isomer, 2-bromo-4-methoxybenzoic acid, in my reaction. What is the cause and how can it be removed?

Answer:

The methoxy group is an ortho-, para-directing group in electrophilic aromatic substitution. While the 3,5-isomer is sterically favored, the formation of some ortho-isomer is possible.[1] The separation of these isomers is typically achieved through purification techniques like recrystallization or column chromatography.[1]

Question 4: There is evidence of ring oxidation in my product mixture. What reaction conditions could be causing this and how can I avoid it?

Answer:

Ring oxidation can occur when using a strong brominating agent or under harsh reaction conditions.[1] To prevent this, consider employing a milder brominating agent such as N-Bromosuccinimide (NBS).[1] Careful control over the reaction temperature is also critical to prevent unwanted side reactions like oxidation.[1]

Frequently Asked Questions (FAQs)

What is the most common synthetic route to produce compounds like 3,5-Dibromo-4-methoxybenzoic acid?

The most common laboratory synthesis involves the direct electrophilic bromination of 4-methoxybenzoic acid.[1][2] The methoxy group, being a strong activating group, directs the electrophilic bromine to the ortho and para positions. Due to steric hindrance, the bromine atoms are preferentially added at the 3 and 5 positions.[1]

What are the key safety precautions to take when handling the reagents for this synthesis?

Bromine is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) of each reagent.

How can I effectively purify the crude this compound?

Recrystallization is a common and effective method for purifying the crude product. A typical procedure involves dissolving the crude solid in a minimal amount of a hot solvent, such as ethanol.[2] The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate crystallization. The purified crystals can then be collected by vacuum filtration.[2]

Data Presentation

Table 1: Summary of Reaction Conditions for Bromination of Methoxybenzoic Acid Derivatives

ParameterConditionReference
Starting Material 4-methoxybenzoic acid[3]
Brominating Agent Tetrabutylammonium tribromide (Bu4NBr3) (2.0 equiv)[3]
Temperature 100 °C[3]
Reaction Time 6 hours[3]
Yield 98%[3]
Starting Material 4-bromo-3,5-dihydroxybenzoic acid[4]
Methylating Agent Dimethyl sulfate[4]
Base K2CO3[4]
Solvent Acetone[4]
Reaction Time 24 hours (Reflux)[4]
Yield 92% (of methyl 4-bromo-3,5-dimethoxybenzoate)[4]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid

This protocol is adapted from the synthesis of 3,5-Dibromo-4-methoxybenzoic acid via electrophilic bromination of 4-methoxybenzoic acid.[2]

Materials:

  • 4-Methoxybenzoic acid

  • Bromine (Br₂)

  • Anhydrous Iron(III) bromide (FeBr₃)

  • Glacial Acetic Acid

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).[2]

  • From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature.[2]

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.[2]

  • Quench any excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.[2]

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.[2]

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol.[2]

  • Allow the ethanol solution to cool to room temperature and then in an ice bath to maximize crystal formation.[2]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[2]

Protocol 2: Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate

This protocol describes the synthesis of methyl 4-bromo-3,5-dimethoxybenzoate starting from 4-bromo-3,5-dihydroxybenzoic acid.[4]

Materials:

  • 4-bromo-3,5-dihydroxybenzoic acid

  • Dry acetone

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate

Procedure:

  • To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in dry acetone, add K₂CO₃ (1.4 eq) and dimethyl sulfate (3.0 eq) with caution.[4]

  • Reflux the reaction mixture for 24 hours, monitoring the reaction completion by TLC.[4]

  • After the reaction is complete, filter the reaction mixture and concentrate the filtrate in vacuo.[4]

  • Recrystallize the crude product from ethanol to afford methyl 4-bromo-3,5-dimethoxybenzoate as colorless prisms.[4]

Mandatory Visualization

Synthesis_Workflow A 1. Dissolution & Catalyst Addition (4-methoxybenzoic acid in Acetic Acid + FeBr3) B 2. Bromination (Dropwise addition of Br2 in Acetic Acid) A->B C 3. Reflux (4-6 hours) B->C D 4. Quenching & Precipitation (Pour into cold water, add Na2S2O3) C->D E 5. Filtration & Washing (Collect crude product, wash with water) D->E F 6. Recrystallization (Dissolve in hot ethanol, cool) E->F G 7. Final Product (Pure 3,5-Dibromo-4-methoxybenzoic acid) F->G Troubleshooting_Logic start Low Yield or Impurities? sub_issue1 Low Yield start->sub_issue1 Issue sub_issue2 Monobrominated Impurity start->sub_issue2 Issue sub_issue3 Oxidation Products start->sub_issue3 Issue solution1a Increase reaction time/temp sub_issue1->solution1a Cause: Incomplete Reaction solution1b Optimize workup/purification sub_issue1->solution1b Cause: Product Loss solution2a Increase brominating agent eq. sub_issue2->solution2a Cause: Insufficient Reagent solution2b Increase reaction time sub_issue2->solution2b Cause: Short Reaction Time solution3a Use milder brominating agent (e.g., NBS) sub_issue3->solution3a Cause: Harsh Conditions solution3b Control reaction temperature sub_issue3->solution3b Cause: Harsh Conditions

References

Troubleshooting failed Suzuki coupling with 4-Bromo-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling, specifically focusing on the use of 4-Bromo-3,5-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the common causes?

Low yields or reaction failures with this substrate are often due to a combination of steric hindrance and electronic effects. The two electron-donating methoxy groups decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. Additionally, the ortho-methoxy groups can sterically hinder the approach of the palladium catalyst.

Common causes for failure include:

  • Inefficient Oxidative Addition: The steric bulk and electron-rich nature of the substrate can slow this initial step.

  • Catalyst Deactivation: The palladium catalyst may decompose, especially at the higher temperatures often required for challenging couplings.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and standard conditions may not be effective.

  • Reagent Quality: Impurities in starting materials, solvents, or degradation of the boronic acid can inhibit the reaction.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Several side reactions can compete with the desired cross-coupling:

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen atom. Electron-rich boronic acids are particularly susceptible. To minimize this, use anhydrous conditions, choose a milder base, or consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[1]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[1] Rigorous degassing of your solvents and reaction setup is crucial to prevent this.

  • Dehalogenation: The bromo group on your starting material can be replaced by a hydrogen atom. This can be caused by impurities or side reactions with the solvent or base. Ensuring high purity of all reagents and solvents is important.

Q3: What is the optimal catalyst system (palladium source and ligand) for coupling with a sterically hindered and electron-rich aryl bromide like this compound?

Standard catalysts like Pd(PPh₃)₄ are often insufficient for challenging substrates.[1] More robust systems are typically required. Consider using a combination of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand. These ligands are designed to promote the challenging oxidative addition and reductive elimination steps.

Highly effective ligands for sterically hindered substrates include:

  • Buchwald Ligands: SPhos, RuPhos, and XPhos are well-regarded for their ability to facilitate difficult couplings.[2]

  • Other Bulky Phosphines: Ligands such as P(t-Bu)₃ have also shown success.

A good starting point would be a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand like SPhos.

Q4: How does the choice of base and solvent affect the reaction?

The base is critical for activating the boronic acid to facilitate transmetalation. For substrates with acidic protons, like a carboxylic acid, the choice of base is even more important.

  • Bases: Stronger inorganic bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used and have shown good performance in couplings with similar substrates.[3] It is important that the base is finely powdered to ensure good reactivity.

  • Solvents: A mixture of an organic solvent and water is common. Dioxane/water or Toluene/water are frequently used solvent systems. The water is necessary for the action of the inorganic bases. Ensure your organic solvent is anhydrous and degassed before adding the degassed water.

Data Presentation: Reaction Condition Optimization

The following table summarizes reaction conditions that have been successful for Suzuki-Miyaura couplings of aryl bromides that are structurally similar to this compound, providing a starting point for optimization.

Aryl Bromide PartnerBoronic AcidCatalyst System (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
4-Bromobenzoic acidPhenylboronic acidAd-L-PdCl₂⊂dmβ-CD (0.5)Na₂CO₃ (2.4)H₂O/Organic Mix (3:1)RT>98[4]
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3.0)H₂ORT97[5]
3-Bromobenzoic acid4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3.0)H₂ORT99[5]
2,4,6-Triisopropylbromobenzene2-Methylphenylboronic acidPd(dba)₂ (1) / R-Phos (1)K₃PO₄·H₂O (3)THFRT96[2]
4-Bromo-2,5-dimethoxyphenyl-boronic acid4-BromoanisolePd(PPh₃)₄ (3)K₃PO₄ (3.0)Dioxane/H₂O (4:1)9092[3]
4-Bromo-2,5-dimethoxyphenyl-boronic acid4-BromoanisolePd(PPh₃)₄ (3)Cs₂CO₃ (3.0)Dioxane/H₂O (4:1)9088[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with an arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), finely ground K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Troubleshooting Workflow for a Failed Suzuki Coupling

G Start Failed Suzuki Coupling (Low or No Yield) CheckReagents Step 1: Verify Reagent Quality - Purity of starting materials - Integrity of boronic acid - Anhydrous/degassed solvents - Freshness of base Start->CheckReagents ReagentIssue Reagent Issue Identified CheckReagents->ReagentIssue Problem Found CheckConditions Step 2: Evaluate Reaction Conditions - Catalyst/Ligand choice - Base selection and amount - Solvent system - Temperature CheckReagents->CheckConditions Reagents OK PurifyReagents Action: - Purify starting materials - Use fresh boronic acid/ester - Use fresh, dry, degassed solvents ReagentIssue->PurifyReagents PurifyReagents->Start Re-attempt ConditionsIssue Suboptimal Conditions CheckConditions->ConditionsIssue Problem Found CheckSetup Step 3: Review Experimental Setup - Efficient stirring - Proper degassing - Inert atmosphere maintained CheckConditions->CheckSetup Conditions Seem OK OptimizeConditions Action: - Screen bulky, electron-rich ligands (e.g., SPhos) - Use a more active Pd precatalyst - Try stronger base (K3PO4, Cs2CO3) - Increase temperature ConditionsIssue->OptimizeConditions OptimizeConditions->Start Re-attempt SetupIssue Setup Flaw Identified CheckSetup->SetupIssue Problem Found Success Successful Reaction CheckSetup->Success No Obvious Issues/ Optimization Successful ImproveSetup Action: - Ensure vigorous stirring - Improve degassing procedure - Check for leaks in the system SetupIssue->ImproveSetup ImproveSetup->Start Re-attempt

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)(X)]L₂ Transmetalation [Ar-Pd(II)-Ar']L₂ Pd0->OxAdd Oxidative Addition OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetalation->Product ArX Ar-X (Aryl Halide) ArX->Pd0 ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->OxAdd Base Base (e.g., K₃PO₄) Base->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Sonogashira Coupling of 4-Bromo-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the base selection for the Sonogashira coupling of 4-Bromo-3,5-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Sonogashira coupling of this compound?

A1: The base in a Sonogashira coupling serves two main purposes. Firstly, it deprotonates the terminal alkyne, which is necessary for the formation of the copper acetylide intermediate in the copper-catalyzed reaction or for the direct reaction with the palladium complex in a copper-free system. Secondly, it neutralizes the hydrogen halide (HBr) that is formed as a byproduct during the reaction. For a substrate like this compound, the base must be strong enough to deprotonate the alkyne but not so strong that it causes unwanted side reactions with the carboxylic acid group.

Q2: Can the carboxylic acid group of my substrate interfere with the reaction?

A2: Yes, the acidic proton of the carboxylic acid group can react with the base. This can potentially lead to the consumption of the base, affecting the reaction efficiency. It may also alter the solubility of the substrate in the reaction solvent. Therefore, the choice and amount of base are critical. It is often necessary to use a sufficient excess of the base to account for its reaction with both the alkyne and the carboxylic acid.

Q3: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?

A3: Glaser homocoupling is a common side reaction in copper-catalyzed Sonogashira reactions, often promoted by the presence of oxygen.[1] To minimize this, you can:

  • Switch to a copper-free protocol: This is one of the most effective ways to avoid Glaser coupling.[1]

  • Ensure strictly anaerobic conditions: Thoroughly degas your solvents and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1]

  • Slowly add the alkyne: Adding the alkyne dropwise to the reaction mixture can help to keep its concentration low, which favors the cross-coupling reaction.[1]

Q4: My reaction is not going to completion, and I am recovering my starting material. What should I do?

A4: Incomplete conversion can be due to several factors. For a relatively electron-rich and sterically hindered substrate like this compound, the oxidative addition step can be slow. Consider the following troubleshooting steps:

  • Increase the reaction temperature: Sonogashira couplings with aryl bromides often require heating.[2]

  • Screen different palladium catalysts and ligands: Bulky, electron-rich phosphine ligands such as XPhos or P(t-Bu)3 can be more effective for activating aryl bromides.

  • Optimize the base and solvent system: Ensure your chosen base is appropriate for the reaction and that your substrate is soluble in the chosen solvent.

  • Increase catalyst loading: In some cases, a higher catalyst loading may be necessary to drive the reaction to completion.

Q5: What are the advantages of using an inorganic base over an organic amine base?

A5: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) can be advantageous in certain situations. They are often used in copper-free Sonogashira protocols and can be beneficial when dealing with substrates that have functional groups sensitive to amines.[3] They can also sometimes help to minimize side reactions. However, their solubility in organic solvents can be a limitation, sometimes requiring the use of a co-solvent or a phase-transfer catalyst.

Troubleshooting Guides

Problem 1: Low to No Product Yield

A low or zero yield is a common issue when working with functionalized aryl bromides. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

start Low/No Yield check_reagents Check Reagent Quality (Aryl Bromide, Alkyne, Solvent, Base) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK optimize_base Optimize Base check_conditions->optimize_base Conditions OK optimize_catalyst Optimize Catalyst System (Ligand, Pd Source) optimize_base->optimize_catalyst Base Optimized optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent Catalyst Optimized success Improved Yield optimize_solvent->success

Caption: A troubleshooting flowchart for low-yield Sonogashira reactions.

Detailed Steps:

  • Verify Reagent Purity and Stoichiometry:

    • Ensure the this compound and the terminal alkyne are pure.

    • Confirm the accurate measurement of all reagents, especially the catalyst and ligand.

    • Use dry, degassed solvents.

  • Ensure an Inert Atmosphere:

    • Oxygen can deactivate the palladium catalyst. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents have been properly degassed.

  • Optimize the Base:

    • The choice of base is critical. For your substrate, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is a common starting point. However, if issues persist, consider screening other bases. See the table below for a comparison.

  • Optimize the Catalyst System:

    • For an electron-rich aryl bromide, a standard catalyst like Pd(PPh₃)₄ may not be sufficient. Consider using a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).

  • Increase Reaction Temperature:

    • Aryl bromides are less reactive than aryl iodides and often require higher temperatures to react efficiently.[2] Incrementally increase the reaction temperature (e.g., from room temperature to 50 °C, then to 80 °C) and monitor the progress.

Problem 2: Choice of Base

The selection of an appropriate base is crucial for a successful Sonogashira coupling, especially with a substrate containing a carboxylic acid.

Comparison of Common Bases for Sonogashira Coupling of Aryl Bromides

BaseCategoryTypical ConditionsAdvantagesDisadvantages
Triethylamine (Et₃N) Organic AmineOften used as both base and solvent, or in solvents like THF, DMF.Good solubility, effective for many substrates.[4]Can sometimes lead to side reactions; may need to be used in large excess with acidic substrates.
Diisopropylamine (i-Pr₂NH) Organic AmineSimilar to Et₃N.Can be more effective than Et₃N in some cases.Similar drawbacks to Et₃N.
Piperidine/Pyrrolidine Organic AmineCan be highly effective, sometimes at lower temperatures.May offer improved reaction rates in certain systems.Stronger bases, potential for more side reactions.
Cesium Carbonate (Cs₂CO₃) InorganicOften used in copper-free systems, in solvents like DMF, dioxane.Mild, good for substrates with sensitive functional groups.[5]Limited solubility in some organic solvents.
Potassium Carbonate (K₂CO₃) InorganicSimilar to Cs₂CO₃.Readily available and cost-effective.Generally less reactive than Cs₂CO₃; may require higher temperatures.
Potassium Phosphate (K₃PO₄) InorganicEffective in a variety of solvent systems.Good for a broad range of substrates.Similar solubility issues to other inorganic bases.

Logical Flow for Base Selection

start Start: Select Base for This compound amine_base Try Amine Base (e.g., Et3N, DIPEA) start->amine_base check_yield Low Yield or Side Reactions? amine_base->check_yield inorganic_base Try Inorganic Base (e.g., Cs2CO3, K3PO4) copper_free Consider Copper-Free System inorganic_base->copper_free check_yield->inorganic_base Yes success Optimized Conditions check_yield->success No copper_free->success

Caption: A decision-making diagram for selecting a suitable base.

Experimental Protocols

The following are general protocols that can be adapted for the Sonogashira coupling of this compound. It is recommended to perform small-scale test reactions to optimize conditions for your specific alkyne.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for a copper-co-catalyzed reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Triethylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl to remove the amine salt.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid Glaser homocoupling, especially for valuable alkynes.[6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or dioxane)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium precatalyst, the ligand, and the inorganic base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent and the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

Preventing self-coupling in reactions with 4-Bromo-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing self-coupling reactions when working with 4-Bromo-3,5-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is self-coupling (homocoupling) in the context of cross-coupling reactions with this compound?

A1: Self-coupling, or homocoupling, is an undesired side reaction where two molecules of the same starting material react with each other. In the case of this compound, this would result in the formation of a symmetrical biaryl compound from two molecules of the acid. This side reaction reduces the yield of the desired cross-coupled product and complicates the purification process.[1]

Q2: What are the primary causes of self-coupling in palladium-catalyzed cross-coupling reactions?

A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organometallic reagent.[1][3] Pd(II) precursors can also directly react with the organometallic reagent to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[1][2][4]

Q3: How can I minimize self-coupling when using this compound in a Suzuki-Miyaura coupling reaction?

A3: To minimize self-coupling, consider the following:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen) to exclude oxygen.[5][6]

  • Choice of Palladium Source: Whenever possible, use a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source such as Pd(OAc)₂ is used, consider adding a mild reducing agent.[2][6]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These can accelerate the reductive elimination step of the desired cross-coupling, thus outcompeting the self-coupling pathway.[2]

  • Optimized Reaction Conditions: Carefully select the base and solvent system. Aprotic solvents like dioxane, THF, or toluene are commonly used. While a base is necessary, a highly concentrated strong base can sometimes promote side reactions.[2]

Q4: Are there specific considerations for preventing self-coupling in Sonogashira couplings with this compound?

A4: Yes. In Sonogashira couplings, the copper co-catalyst, while increasing reactivity, can also promote the homocoupling of the terminal alkyne (Glaser coupling).[7][8] To mitigate this, consider using "copper-free" Sonogashira protocols. These methods often require specific ligands and reaction conditions to facilitate the palladium-only catalytic cycle.[9]

Q5: What about preventing self-coupling in Ullmann reactions?

A5: Traditional Ullmann reactions often require stoichiometric amounts of copper and high temperatures, which can lead to significant homocoupling.[10][11] To avoid this, utilize modern Ullmann-type conditions which employ catalytic amounts of a copper precursor along with a ligand. These modified procedures are conducted at significantly lower temperatures (40–100 °C), which helps to suppress the self-coupling side reaction.[11]

Troubleshooting Guides

Issue: Significant formation of a symmetrical biaryl byproduct derived from this compound is observed.

This troubleshooting guide will help you diagnose and resolve the issue of excessive self-coupling.

G start High Self-Coupling Observed check_oxygen 1. Review Degassing Procedure start->check_oxygen improve_degassing Action: Sparge solvents with Ar/N2 for 30+ min or use freeze-pump-thaw cycles. Ensure a positive inert gas pressure. check_oxygen->improve_degassing Inadequate? check_catalyst 2. Examine Palladium Source check_oxygen->check_catalyst Adequate improve_degassing->check_catalyst switch_to_pd0 Action: Switch from Pd(II) (e.g., Pd(OAc)2) to a Pd(0) source (e.g., Pd(PPh3)4). check_catalyst->switch_to_pd0 Using Pd(II)? add_reductant Action: If using Pd(II), add a mild reducing agent like potassium formate. check_catalyst->add_reductant Must use Pd(II)? check_ligand 3. Evaluate Ligand Choice check_catalyst->check_ligand Using Pd(0) switch_to_pd0->check_ligand add_reductant->check_ligand use_bulky_ligand Action: Employ bulky, electron-rich phosphine ligands to accelerate cross-coupling. check_ligand->use_bulky_ligand Standard ligand? check_conditions 4. Optimize Reaction Conditions check_ligand->check_conditions Already using optimized ligand use_bulky_ligand->check_conditions optimize_base_solvent Action: Screen different bases and solvents. Consider anhydrous conditions. check_conditions->optimize_base_solvent Suboptimal? end Self-Coupling Minimized check_conditions->end Optimal optimize_base_solvent->end

Caption: Troubleshooting workflow for minimizing self-coupling.

Data Presentation

Table 1: Influence of Palladium Source and Oxygen on Self-Coupling

EntryPalladium SourceAtmosphereDesired Product Yield (%)Self-Coupling Byproduct (%)
1Pd(OAc)₂Air4535
2Pd(OAc)₂Nitrogen7515
3Pd(PPh₃)₄Air6020
4Pd(PPh₃)₄Nitrogen90<5

Note: These are representative data to illustrate trends. Actual results may vary.

Table 2: Effect of Ligands on a Suzuki-Miyaura Coupling with an Electron-Rich Aryl Bromide

EntryLigandCatalyst Loading (mol%)Temperature (°C)Desired Product Yield (%)Self-Coupling Byproduct (%)
1PPh₃21006525
2SPhos28092<5
3XPhos28094<3
4RuPhos28091<5

Note: Data is illustrative and based on general principles for challenging substrates.[12]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Self-Coupling

This protocol is a starting point for the coupling of this compound with a generic arylboronic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass 1. Oven-dry glassware prep_reagents 2. Add solids: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K3PO4, 2.0 equiv) - Pd(0) catalyst & ligand prep_glass->prep_reagents prep_degas 3. Seal flask and perform 3x vacuum/backfill cycles with Argon/Nitrogen prep_reagents->prep_degas add_solvent 4. Add degassed solvent (e.g., dioxane/water 4:1) via syringe prep_degas->add_solvent heat_stir 5. Heat to desired temp (e.g., 80-100 °C) with vigorous stirring add_solvent->heat_stir monitor 6. Monitor by TLC/LC-MS heat_stir->monitor cool_quench 7. Cool to RT, quench with water monitor->cool_quench extract 8. Extract with organic solvent cool_quench->extract purify 9. Purify by column chromatography extract->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of an inert gas (e.g., Argon or Nitrogen).[2]

  • Degassing Solvents: The chosen solvent (e.g., a mixture of dioxane and water) should be rigorously degassed by sparging with an inert gas for at least 30 minutes or by subjecting it to three freeze-pump-thaw cycles.[2]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid coupling partner (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), the Pd(0) catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), and a bulky, electron-rich phosphine ligand (e.g., SPhos, 0.02 equiv.).

  • Solvent Addition: Add the previously degassed solvent to the reaction flask via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

References

Removal of unreacted starting material from 4-Bromo-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting material during the synthesis and purification of 4-Bromo-3,5-dimethoxybenzoic acid.

Troubleshooting Guide

This guide addresses specific issues related to the presence of unreacted starting material in your final product.

Issue 1: Thin Layer Chromatography (TLC) analysis of the crude product shows a spot corresponding to the starting material (3,5-dimethoxybenzoic acid).

  • Possible Cause 1: Incomplete Bromination Reaction. The bromination of 3,5-dimethoxybenzoic acid may not have gone to completion.

    • Solution:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC until the starting material spot is no longer visible.

      • Reagent Stoichiometry: Verify that the correct molar equivalents of the brominating agent (e.g., N-Bromosuccinimide or Bromine) were used. An insufficient amount will lead to incomplete conversion.[1]

      • Reaction Temperature: Maintain the appropriate reaction temperature as specified in the protocol. Some brominations may require heating to proceed to completion.

  • Possible Cause 2: Inefficient Work-up Procedure. The work-up steps may not have effectively removed the unreacted starting material.

    • Solution:

      • Aqueous Wash: An alkaline wash (e.g., with a saturated sodium bicarbonate solution) can help remove the acidic starting material. However, since the product is also a carboxylic acid, this step must be carefully controlled to avoid loss of product. It is generally more effective to rely on chromatographic or recrystallization-based purification.

Issue 2: Difficulty in separating this compound from 3,5-dimethoxybenzoic acid by recrystallization.

  • Possible Cause: Similar Solubility Profiles. The starting material and the product may have similar solubilities in the chosen recrystallization solvent, leading to co-crystallization.

    • Solution:

      • Solvent System Selection: Experiment with different solvent systems. A mixed solvent system can often provide the necessary difference in solubility. For instance, dissolving the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol) and then adding a "poor" solvent (e.g., water or hexane) dropwise until turbidity persists can facilitate the selective crystallization of the desired product.[2][3]

      • Fractional Crystallization: If a single recrystallization is insufficient, perform a fractional crystallization. Collect crystals in multiple crops and analyze the purity of each crop by TLC or HPLC. The initial crops are likely to be enriched in the less soluble component.

Issue 3: Co-elution of the product and starting material during column chromatography.

  • Possible Cause: Inappropriate Solvent System. The polarity of the eluent may not be optimal to achieve good separation on the stationary phase (e.g., silica gel).

    • Solution:

      • Solvent System Optimization: Use TLC to screen for an optimal eluent system before running the column. Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The goal is to find a solvent mixture that gives a good separation between the Rf values of the product and the starting material. A common starting point for acidic compounds on silica gel is a hexane/ethyl acetate mixture with a small percentage of acetic acid to reduce tailing.

      • Gradient Elution: Employ a gradient elution during column chromatography. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute the less polar impurities, followed by the product, and finally the more polar starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material found as an impurity in the synthesis of this compound?

A1: The most common unreacted starting material is 3,5-dimethoxybenzoic acid. This is the direct precursor in the electrophilic bromination reaction to produce this compound.

Q2: Can I use an acid-base extraction to remove the unreacted 3,5-dimethoxybenzoic acid?

A2: While both the product and the starting material are carboxylic acids and will react with a base, their pKa values might be slightly different. However, due to the structural similarity, a clean separation by simple acid-base extraction is challenging and often leads to significant product loss. Purification methods like recrystallization and column chromatography are generally more effective.

Q3: What are some recommended solvent systems for the recrystallization of this compound to remove 3,5-dimethoxybenzoic acid?

Q4: What is a suitable mobile phase for separating this compound from its starting material by column chromatography on silica gel?

A4: A mixture of hexane and ethyl acetate is a common eluent for separating compounds of moderate polarity. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to improve the peak shape and separation by minimizing tailing on the silica gel. The optimal ratio of hexane to ethyl acetate should be determined by preliminary TLC analysis.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the ethanolic solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture in various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), with a small addition of acetic acid.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for Removal of 3,5-dimethoxybenzoic acid

Purification MethodPrinciple of SeparationAdvantagesDisadvantages
Recrystallization Difference in solubility between the product and starting material in a given solvent system.Simple setup, can be effective for large quantities.Requires significant difference in solubility, potential for co-crystallization, product loss in mother liquor.
Column Chromatography Differential partitioning of the product and starting material between a stationary phase and a mobile phase based on polarity.High resolution separation, can separate compounds with very similar properties.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Visualizations

experimental_workflow crude_product Crude Product (this compound + 3,5-dimethoxybenzoic acid) dissolution Dissolve in minimal hot ethanol crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration add_water Add hot water to turbidity hot_filtration->add_water clarify Add hot ethanol to clarify add_water->clarify cool Slow Cooling & Ice Bath clarify->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash pure_product Pure 4-Bromo-3,5- dimethoxybenzoic acid filter_wash->pure_product impurities Impurities in Mother Liquor filter_wash->impurities

Caption: Recrystallization workflow for the purification of this compound.

troubleshooting_logic cluster_reaction Reaction Troubleshooting cluster_purification Purification Troubleshooting start Starting Material Detected in Crude Product (TLC) check_reaction Incomplete Reaction? start->check_reaction check_purification Ineffective Purification? start->check_purification time Increase Reaction Time check_reaction->time reagents Check Reagent Stoichiometry check_reaction->reagents temp Optimize Temperature check_reaction->temp recrystallization Optimize Recrystallization (Solvent System, Fractional) check_purification->recrystallization chromatography Optimize Column Chromatography (Eluent, Gradient) check_purification->chromatography

Caption: Logic diagram for troubleshooting the presence of starting material.

References

Technical Support Center: Purification of 4-Bromo-3,5-dimethoxybenzoic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-Bromo-3,5-dimethoxybenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The primary impurities depend on the synthetic route, but common contaminants include unreacted starting materials and side-products from the bromination reaction. These can include the non-brominated starting material, 3,5-dimethoxybenzoic acid, and potentially over-brominated products if the reaction is not carefully controlled.[1]

Q2: How can I effectively remove unreacted this compound from its ester or amide derivatives?

A2: Unreacted carboxylic acid can be effectively removed by washing the organic layer containing the crude ester or amide with a mild aqueous base, such as a saturated sodium bicarbonate solution.[2][3][4] The acidic starting material will be deprotonated and partition into the aqueous layer, while the neutral ester or amide remains in the organic phase.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To address this, you can try several strategies:

  • Add a small amount of the "good" solvent to the hot solution to decrease the saturation point.

  • Allow the solution to cool more slowly to encourage crystal nucleation at a lower temperature.

  • Introduce a seed crystal of the pure compound to initiate crystallization.

  • Consider a different solvent system with a lower boiling point in which your compound has lower solubility.[5]

Q4: I'm observing significant peak tailing when analyzing my purified this compound by HPLC. What could be the cause?

A4: Peak tailing for acidic compounds like benzoic acid derivatives on reverse-phase HPLC is often due to interactions with residual acidic silanol groups on the silica-based stationary phase. To mitigate this, you can add a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid. Using a highly end-capped column can also minimize these interactions.[6]

Troubleshooting Guides

Recrystallization

Problem: Low recovery of purified crystals.

Potential CauseSuggested Solution
Too much solvent used: The compound remains dissolved in the mother liquor even after cooling.Use the minimum amount of hot solvent required to fully dissolve the crude product.[7] Concentrate the mother liquor and cool again to recover a second crop of crystals.[5]
Premature crystallization during hot filtration: The compound crystallizes on the filter paper or in the funnel.Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with a small amount of the hot recrystallization solvent before filtering the solution.[5]
Inappropriate solvent choice: The compound has high solubility in the chosen solvent even at low temperatures.Screen for alternative single solvents or utilize a mixed-solvent system. A good mixed-solvent system consists of a "good" solvent that dissolves the compound well at high temperatures and a "bad" (or anti-solvent) in which the compound is poorly soluble.[7]

Problem: Crystals are discolored or contain visible impurities.

Potential CauseSuggested Solution
Colored impurities present in the crude material. Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb the desired product.[5]
Co-crystallization of impurities. A second recrystallization step may be necessary to achieve the desired purity.
Oxidation of the product. If the compound is sensitive to oxidation, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).[5]
Column Chromatography

Problem: Poor separation of the desired compound from impurities.

Potential CauseSuggested Solution
Inappropriate solvent system (eluent). The polarity of the eluent is critical for good separation. Use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system that provides a good separation of spots, ideally with an Rf value of 0.2-0.4 for the target compound. For polar aromatic acids, a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid is often a good starting point.[8]
Column overloading. The amount of crude material is too high for the amount of stationary phase. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Compound streaking on the column. For acidic compounds, streaking can occur due to strong interaction with the silica gel. Adding a small percentage (0.5-1%) of a volatile acid like acetic acid to the eluent can suppress this interaction and improve peak shape.

Problem: The compound is not eluting from the column.

Potential CauseSuggested Solution
The eluent is not polar enough. Gradually increase the polarity of the eluent. For very polar compounds, a mobile phase containing methanol might be necessary.
The compound has decomposed on the silica gel. Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.

Data Presentation

Table 1: Recommended Recrystallization Solvent Systems (Qualitative)

Based on the polarity of this compound and its derivatives, the following solvent systems can be considered for recrystallization. Optimal systems should be determined experimentally.

Compound Type"Good" Solvents (for dissolving at high temp)"Bad" Solvents (Anti-solvents)Potential Mixed-Solvent Systems
Carboxylic AcidEthanol, Methanol, Ethyl AcetateWater, HexanesEthanol/Water, Ethyl Acetate/Hexanes
Ester DerivativesAcetone, Dichloromethane, Ethyl AcetateHexanes, HeptaneAcetone/Hexanes, Ethyl Acetate/Hexanes[3]
Amide DerivativesEthanol, Tetrahydrofuran (THF)Water, HexanesEthanol/Water, THF/Hexanes

Table 2: Example TLC Solvent Systems for Analysis

These solvent systems can be used as a starting point for monitoring reaction progress and assessing the purity of column chromatography fractions.

Compound TypeRecommended Solvent System (v/v)Expected Rf Range (approximate)
Carboxylic AcidHexanes:Ethyl Acetate:Acetic Acid (7:3:0.1)[8]0.4 - 0.6
Ester DerivativesHexanes:Ethyl Acetate (4:1 to 1:1)0.5 - 0.8
Amide DerivativesDichloromethane:Methanol (95:5)0.3 - 0.6

Experimental Protocols

Protocol 1: Recrystallization of this compound using a Mixed-Solvent System

This protocol is adapted from procedures for similar substituted benzoic acids.

Materials:

  • Crude this compound

  • Ethanol ("good" solvent)

  • Deionized water ("bad" solvent)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to achieve complete dissolution with stirring.

  • Induce Saturation: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification of Ethyl 4-Bromo-3,5-dimethoxybenzoate via Extraction and Column Chromatography

This protocol describes the purification of an ester derivative, focusing on the removal of the unreacted starting acid.

Materials:

  • Crude reaction mixture containing Ethyl 4-Bromo-3,5-dimethoxybenzoate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Aqueous Work-up: a. Dilute the crude reaction mixture with ethyl acetate. b. Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove unreacted this compound.[2][4] c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: a. Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes). b. Dissolve the crude ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). c. Load the sample onto the column. d. Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity. e. Collect fractions and analyze them by TLC to identify those containing the pure ester. f. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure_Product Pure Product Recrystallization->Pure_Product Column->Pure_Product Analysis Purity Analysis (TLC, HPLC) Pure_Product->Analysis

Caption: General purification workflow for this compound and its derivatives.

Troubleshooting_Recrystallization Start Recrystallization Issue Low_Yield Low Yield? Start->Low_Yield Oiling_Out Oiling Out? Start->Oiling_Out Discolored Discolored Crystals? Start->Discolored Solvent_Vol Too much solvent? - Concentrate mother liquor Low_Yield->Solvent_Vol Yes Premature_Cryst Premature crystallization? - Preheat glassware Low_Yield->Premature_Cryst Yes Slow_Cooling Cooling too fast? - Cool slowly Oiling_Out->Slow_Cooling Yes Seed_Crystal Supersaturated? - Add seed crystal Oiling_Out->Seed_Crystal Yes Charcoal Colored impurities? - Use activated charcoal Discolored->Charcoal Yes Inert_Atm Oxidation? - Use inert atmosphere Discolored->Inert_Atm Yes

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Recrystallization of 4-Bromo-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and protocols for the purification of 4-Bromo-3,5-dimethoxybenzoic acid via recrystallization. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound? A1: An ethanol/water mixture is a highly effective solvent system. The compound is soluble in hot ethanol and poorly soluble in water. This differential solubility allows for efficient purification. Other polar organic solvents like methanol or acetone, paired with water, can also be effective.

Q2: What are the common impurities found in crude this compound? A2: Common impurities often stem from the synthesis process, which typically involves the bromination of a precursor. These can include unreacted starting materials, monobrominated intermediates, and inorganic salts from the workup procedure.[1] Oxidation of the aromatic ring under harsh conditions can also lead to colored byproducts.[1]

Q3: The melting point of my recrystallized product is below the literature value of 254-258 °C. What does this indicate? A3: A depressed and broad melting point range typically indicates the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt. Further recrystallization may be necessary to achieve high purity. The melting point of pure this compound is reported to be in the range of 254-258 °C.

Q4: My final product has a yellowish tint instead of being pure white. How can I remove the color? A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[2] The charcoal adsorbs the colored organic molecules. Use a minimal amount, as excessive charcoal can also adsorb your target compound and reduce the overall yield.

Troubleshooting Guide

Problem 1: Low yield of recovered crystals.

  • Potential Cause: Using an excessive amount of the primary solvent (e.g., ethanol) during the dissolution step. This keeps more of the product dissolved in the mother liquor even after cooling.[2]

  • Recommended Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work efficiently to prevent solvent evaporation, but ensure all solute is dissolved. After filtration, you can attempt to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.

  • Potential Cause: Premature crystallization during hot filtration.

  • Recommended Solution: Pre-heat the filtration apparatus, including the funnel and the receiving flask, to prevent the solution from cooling and depositing crystals on the filter paper or in the funnel stem.[2]

Problem 2: No crystals form after the solution has cooled.

  • Potential Cause: The solution is not sufficiently saturated, likely due to using too much solvent.

  • Recommended Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of the compound. Allow the concentrated solution to cool again.[2]

  • Potential Cause: The solution is supersaturated, but crystallization has not been initiated.

  • Recommended Solution: Induce crystallization by scratching the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound to the solution.[2]

Problem 3: The compound "oils out" instead of forming solid crystals.

  • Potential Cause: The saturation point of the compound in the solvent is reached at a temperature that is above the compound's melting point. Given the high melting point of this compound (254-258 °C), this is highly unlikely but can occur with certain impurities.[2]

  • Recommended Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot primary solvent (e.g., ethanol) to decrease the saturation temperature. Allow the solution to cool more slowly to encourage proper crystal lattice formation.[2]

Data Presentation

Table 1: Physicochemical Properties and Solubility Profile

Property Value Source
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
Melting Point 254-258 °C
Appearance White to off-white crystalline powder [3]
Solubility in Ethanol Soluble (especially when hot) [3][4]
Solubility in Methanol Soluble [5]
Solubility in Water Poorly soluble [3]

| Solubility in Chloroform | Soluble |[3] |

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid with gentle heating (use a steam bath or heating mantle) and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes while stirring.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated gravity filtration setup (containing fluted filter paper) into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Induce Crystallization: While the filtrate is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to re-dissolve the precipitate and ensure the solution is clear.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel under vacuum for a period, followed by drying in a desiccator or a vacuum oven at a moderate temperature.

Mandatory Visualization

G start Start Recrystallization Protocol check_outcome High Yield of Pure, White Crystals? start->check_outcome success Recrystallization Successful (End) check_outcome->success Yes issue_yield Problem: Low Yield check_outcome->issue_yield No, Low Yield issue_color Problem: Colored Crystals check_outcome->issue_color No, Discolored issue_no_xtal Problem: No Crystals Formed check_outcome->issue_no_xtal No, No Crystals sol_yield_1 Use minimum amount of hot solvent issue_yield->sol_yield_1 Cause: Too much solvent sol_yield_2 Pre-heat filtration apparatus issue_yield->sol_yield_2 Cause: Premature crystallization sol_color Add activated charcoal to hot solution before filtration issue_color->sol_color sol_no_xtal_1 Boil off excess solvent to concentrate issue_no_xtal->sol_no_xtal_1 Cause: Solution too dilute sol_no_xtal_2 Induce crystallization: - Scratch flask - Add seed crystal issue_no_xtal->sol_no_xtal_2 Cause: Supersaturated sol_yield_1->start Retry sol_yield_2->start Retry sol_color->start Retry sol_no_xtal_1->start Retry sol_no_xtal_2->start Retry

Caption: Troubleshooting workflow for recrystallization.

References

Optimizing reaction time and temperature for derivatization of 4-Bromo-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 4-Bromo-3,5-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the derivatization of this compound?

A1: The two most common derivatization methods for this compound are esterification to form an ester and amidation to form an amide. These reactions target the carboxylic acid functional group.

Q2: Why is my esterification reaction of this compound slow or incomplete?

A2: The slow or incomplete esterification of this compound can be attributed to steric hindrance from the two bromine atoms positioned ortho to the carboxylic acid group.[1] These bulky groups can physically block the approach of the alcohol to the reactive site, thus slowing down the reaction rate.[2] To overcome this, optimizing the reaction time and temperature is crucial. Higher temperatures and longer reaction times may be required.[1]

Q3: What conditions can be used for the esterification of this compound with methanol?

A3: Several methods can be employed. A common approach is the Fischer-Speier esterification, which involves heating the carboxylic acid in an excess of the alcohol with a strong acid catalyst, such as concentrated sulfuric acid.[1][3] Another effective method involves the use of thionyl chloride. In a specific example, reacting this compound with anhydrous methanol and thionyl chloride at 80°C for 2 hours resulted in a quantitative yield of the methyl ester.[4]

Q4: How can I form an amide from this compound?

A4: Amide bond formation can be achieved using standard peptide coupling reagents. A common and effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions.[5] The reaction is typically carried out in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) at room temperature for 12-24 hours.[5]

Q5: I am observing side products in my esterification reaction. What could they be?

A5: Side products in esterification can arise from various sources. If using sulfuric acid as a catalyst with an alcohol like ethanol, ether formation (diethyl ether) can occur at higher temperatures. Incomplete reaction will leave unreacted starting material. If the starting benzoic acid derivative has other reactive functional groups, they might also react under the acidic conditions. It is also important to ensure the purity of the starting materials, as impurities in the alcohol can lead to the formation of undesired esters.[6]

Troubleshooting Guides

Esterification Reactions
Issue Possible Cause Troubleshooting Steps
Low or no product yield 1. Steric Hindrance: The ortho-bromo groups on this compound hinder the approach of the alcohol.[1] 2. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively protonate the carboxylic acid. 3. Water in the reaction: Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium. 4. Low Reaction Temperature: The reaction rate may be too slow at the current temperature.[2]1. Increase Reaction Time and/or Temperature: Refluxing for a longer period or using microwave heating can help overcome steric hindrance.[1] 2. Increase Catalyst Concentration: Carefully increase the amount of acid catalyst. 3. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous alcohol and solvents. 4. Elevate Temperature: Increase the temperature to the reflux temperature of the alcohol being used.[3]
Multiple spots on TLC, including starting material 1. Incomplete Reaction: The reaction has not gone to completion. 2. Equilibrium has been reached: Fischer esterification is a reversible reaction.1. Extend Reaction Time: Continue to monitor the reaction by TLC until the starting material is consumed. 2. Remove Water: Use a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.
Product is difficult to purify 1. Residual Acid Catalyst: The acid catalyst can co-elute with the product. 2. Similar Polarity of Product and Byproducts: Side products may have similar chromatographic behavior to the desired ester.1. Neutralize with Base: During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove the acid catalyst.[3] 2. Optimize Chromatography: Try different solvent systems for column chromatography or consider recrystallization.
Amidation Reactions
Issue Possible Cause Troubleshooting Steps
Low or no product yield 1. Inactive Coupling Reagents: EDC and HOBt can degrade if not stored properly. 2. Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate. 3. Steric Hindrance: Similar to esterification, the ortho-bromo groups can hinder the approach of the amine.1. Use Fresh Reagents: Ensure that the coupling reagents are fresh and have been stored under anhydrous conditions. 2. Use Anhydrous Solvents: Use anhydrous DMF or DCM and ensure all glassware is dry. 3. Increase Reaction Time or Temperature: While typically run at room temperature, gentle heating may be necessary for sterically hindered substrates.
Formation of N-acylurea byproduct 1. Side reaction of the activated acid: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and EDC can rearrange to a more stable N-acylurea.1. Add HOBt or HOAt: These additives react with the O-acylisourea to form an activated ester, which is less prone to rearrangement and more reactive towards the amine.[5][7]
Difficulty in removing byproducts 1. Water-soluble byproducts: The urea byproduct from EDC is water-soluble.1. Aqueous Workup: During workup, wash the reaction mixture with water or a dilute acid solution to remove the urea byproduct and any unreacted amine.[5]

Quantitative Data

Table 1: Esterification of this compound

Reagents Solvent Temperature Time Yield Reference
Thionyl chloride, MethanolNone (Methanol is reagent and solvent)80 °C2 hoursQuantitative[4]
Dimethyl sulfate, K₂CO₃AcetoneReflux24 hours92%[4]
Sulfuric acid, MethanolMethanolReflux (~65 °C)4-6 hoursHigh (expected)[3]
Sulfuric acid, EthanolEthanolReflux (~78 °C)6-8 hoursHigh (expected)[3]

Table 2: Amidation of Benzoic Acid Analogs

Starting Carboxylic Acid Amine Coupling Reagents Solvent Reaction Time Yield Reference
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC, HOBt, DIPEADMF12 hours85%[5]
4-Bromo-2-aminobenzoic acid3,5-DimethoxyanilineEDCI, HOBtDMF12 hours78%[5]

Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride
  • Reaction Setup: To a round bottom flask containing this compound (1.0 eq), add anhydrous methanol (serving as both reactant and solvent).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (10.0 eq) dropwise with stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 4-bromo-3,5-dimethoxybenzoate.[4]

Protocol 2: Amidation using EDC/HOBt
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and diisopropylethylamine (DIPEA) (2.0 eq).

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[5]

Visualizations

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_acid Add 4-Bromo-3,5- dimethoxybenzoic acid to flask start->add_acid add_alcohol Add excess anhydrous alcohol add_acid->add_alcohol add_catalyst Slowly add acid catalyst (e.g., H2SO4) add_alcohol->add_catalyst reflux Heat to reflux add_catalyst->reflux Heat monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction complete extract Aqueous workup (wash with NaHCO3) cool->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Purify (e.g., column chromatography) concentrate->purify end Pure Ester purify->end Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_acid Dissolve 4-Bromo-3,5- dimethoxybenzoic acid in anhydrous DMF start->dissolve_acid add_reagents Add amine, HOBt, and DIPEA dissolve_acid->add_reagents cool_mixture Cool to 0 °C add_reagents->cool_mixture add_edc Add EDC cool_mixture->add_edc warm_rt Warm to RT add_edc->warm_rt stir Stir for 12-24h warm_rt->stir monitor Monitor by TLC stir->monitor quench Dilute with ethyl acetate monitor->quench Reaction complete wash Aqueous wash (NaHCO3, brine) quench->wash dry Dry organic layer (e.g., Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Purify (e.g., column chromatography) concentrate->purify end Pure Amide purify->end

References

Validation & Comparative

A Comparative Analysis of 4-Bromo-3,5-dimethoxybenzoic Acid and 3,5-dichlorobenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two halogenated benzoic acid derivatives, 4-Bromo-3,5-dimethoxybenzoic acid and 3,5-dichlorobenzoic acid. Both compounds serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines their distinct physicochemical properties, explores their comparative reactivity based on electronic effects, and provides detailed experimental protocols for their application in the synthesis of bioactive molecules.

Physicochemical and Electronic Properties

The structural differences between this compound and 3,5-dichlorobenzoic acid, specifically the nature and position of their substituents, give rise to distinct physicochemical and electronic properties. These differences significantly influence their reactivity and suitability for various synthetic transformations.

PropertyThis compound3,5-dichlorobenzoic acidReferences
Molecular Formula C₉H₉BrO₄C₇H₄Cl₂O₂[1][2][3]
Molecular Weight 261.07 g/mol 191.01 g/mol [2]
Melting Point 254-258 °C184-187 °C[3]
pKa (Predicted) 3.73 ± 0.103.46 ± 0.10[4][5]
Appearance White to light yellow powder/crystalWhite to beige crystalline powder[4][5]
Solubility Data not readily availableSparingly soluble in water; soluble in ethanol, acetone.[6][6]
Electronic Nature of Substituents - Bromo (Br): Electron-withdrawing (inductive & resonance) - Methoxy (OCH₃): Electron-donating (resonance), weakly electron-withdrawing (inductive)- Chloro (Cl): Electron-withdrawing (inductive & resonance)

Comparative Reactivity in Synthesis

The electronic nature of the substituents on the aromatic ring of both benzoic acid derivatives plays a crucial role in determining their reactivity in common synthetic transformations such as amide coupling and Suzuki coupling.

Amide Bond Formation

The reactivity of the carboxylic acid group towards nucleophilic attack by an amine is influenced by the electronic density of the aromatic ring. Electron-withdrawing groups (EWGs) increase the acidity of the carboxylic acid and facilitate amide bond formation by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups (EDGs) can decrease reactivity.

FeatureThis compound3,5-dichlorobenzoic acid
Substituent Effects The two methoxy groups are electron-donating through resonance, which can slightly decrease the reactivity of the carboxylic acid. The bromo group is electron-withdrawing.The two chloro groups are strongly electron-withdrawing, which increases the acidity of the carboxylic acid and enhances the reactivity of the carbonyl group towards nucleophiles.
Predicted Reactivity Expected to be less reactive in amide coupling reactions compared to 3,5-dichlorobenzoic acid under identical conditions.Expected to be more reactive in amide coupling reactions, potentially leading to higher yields or requiring milder reaction conditions.
Suzuki Coupling

In Suzuki coupling reactions, the aryl halide's reactivity is dependent on the nature of the halogen and the electronic properties of the aromatic ring. The generally accepted order of reactivity for halogens is I > Br > Cl. Electron-withdrawing groups on the aryl halide can facilitate the rate-limiting oxidative addition step, thus enhancing the reaction rate.

FeatureThis compound3,5-dichlorobenzoic acid
Leaving Group Bromo (Br)Chloro (Cl)
Substituent Effects The electron-donating methoxy groups can slightly deactivate the aryl bromide towards oxidative addition.The electron-withdrawing chloro groups activate the aryl chlorides towards oxidative addition.
Predicted Reactivity The bromo leaving group is inherently more reactive than chloro. However, the electron-donating nature of the methoxy groups may temper this reactivity.The chloro leaving groups are less reactive than bromo. However, the strong electron-withdrawing nature of the substituents may compensate for this, making it a viable substrate under appropriate catalytic conditions.

Application in the Synthesis of Bioactive Molecules

Both this compound and 3,5-dichlorobenzoic acid are valuable starting materials for the synthesis of important pharmaceutical compounds.

Synthesis of FGFR1 Inhibitors from this compound

This compound is a key precursor for the synthesis of potent Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, which are being investigated for the treatment of non-small cell lung cancer.[7][8][9]

Experimental Protocol: Synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives [7]

This protocol is adapted from the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which are known inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[7]

Materials:

  • 4-Bromo-2-nitrobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)

  • Ethanol

  • 3,5-Dimethoxyaniline

  • Water

Procedure:

  • To a reaction vessel, add 4-bromo-2-nitrobenzoic acid (1.0 eq) and EDC HCl (1.0 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 3,5-dimethoxyaniline (0.83 eq) to the reaction mixture.

  • Heat the solution to 80°C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid product by filtration and dry to obtain the intermediate 4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide.

  • The nitro group can then be reduced to an amine, which can be further functionalized to produce a library of FGFR1 inhibitors.

FGFR1 Signaling Pathway and Inhibition

FGFR1 is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[10][11][12] Inhibitors derived from this compound can block this signaling.[13]

FGFR1_Pathway FGF FGF FGFR1 FGFR1 Receptor FGF->FGFR1 Binds Dimerization Dimerization & Autophosphorylation FGFR1->Dimerization Activates PLCg1 PLCγ Dimerization->PLCg1 Activates ERK RAS-MAPK Pathway Dimerization->ERK Activates Cell_Response Cell Proliferation & Survival PLCg1->Cell_Response ERK->Cell_Response Inhibitor FGFR1 Inhibitor (derived from 4-Bromo-3,5-dimethoxy- benzoic acid) Inhibitor->Dimerization Inhibits

Simplified FGFR1 Signaling Pathway and Point of Inhibition.

Synthesis of Tafamidis from 3,5-dichlorobenzoic acid

3,5-dichlorobenzoic acid is a crucial starting material in the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis.[14][15]

Experimental Protocol: Synthesis of a Key Intermediate for Tafamidis [15]

This protocol describes the synthesis of 4-[(3,5-dichlorobenzoyl) amino]-3-hydroxy-benzoic acid, a key intermediate in the production of Tafamidis.

Materials:

  • 3,5-dichlorobenzoic acid

  • Thionyl chloride

  • Toluene

  • Dimethylformamide (DMF)

  • 4-Amino-3-hydroxybenzoic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

Step 1: Formation of 3,5-Dichlorobenzoyl Chloride

  • Add 3,5-dichlorobenzoic acid (1.0 eq), a catalytic amount of DMF, and toluene to a reaction vessel at 25-30°C.

  • Slowly add thionyl chloride (excess) to the mixture.

  • Heat the reaction mixture to 75-80°C and stir for 3 hours.

  • Distill off the solvent and excess thionyl chloride under a nitrogen atmosphere to obtain the 3,5-dichlorobenzoyl chloride residue.

Step 2: Amide Formation

  • In a separate flask, add 4-amino-3-hydroxybenzoic acid (1.0 eq) to a mixture of toluene, THF, and water at 25-30°C.

  • Cool the mixture to 10-15°C.

  • Dissolve the previously prepared 3,5-dichlorobenzoyl chloride residue in toluene.

  • Add the 3,5-dichlorobenzoyl chloride solution dropwise to the cooled 4-amino-3-hydroxybenzoic acid mixture.

  • Stir the reaction mixture while maintaining the temperature.

  • Upon completion, the product, 4-[(3,5-dichlorobenzoyl) amino]-3-hydroxy-benzoic acid, can be isolated. This intermediate is then cyclized to form Tafamidis.

Mechanism of Action of Tafamidis

Transthyretin (TTR) is a protein that can dissociate from its native tetrameric form into monomers, which can then misfold and aggregate into amyloid fibrils, leading to amyloidosis. Tafamidis stabilizes the TTR tetramer, preventing its dissociation and thereby inhibiting the formation of amyloid deposits.[16][17][18][19][20]

Tafamidis_MoA cluster_inhibition Inhibition TTR_tetramer Native TTR Tetramer TTR_monomer Monomers TTR_tetramer->TTR_monomer Dissociation Misfolded_monomer Misfolded Monomers TTR_monomer->Misfolded_monomer Misfolding Amyloid_fibrils Amyloid Fibrils (Disease Pathology) Misfolded_monomer->Amyloid_fibrils Aggregation Tafamidis Tafamidis (derived from 3,5-dichlorobenzoic acid) Tafamidis->TTR_tetramer Binds & Stabilizes

Mechanism of Action of Tafamidis in Preventing Transthyretin Amyloidosis.

Conclusion

Both this compound and 3,5-dichlorobenzoic acid are valuable reagents in synthetic chemistry, each with distinct properties and applications. 3,5-dichlorobenzoic acid, with its electron-withdrawing chloro groups, generally exhibits higher reactivity in reactions involving the carboxylic acid moiety, such as amide bond formation. This compound, while potentially less reactive at the carboxyl group due to its electron-donating methoxy substituents, offers a more reactive bromo leaving group for cross-coupling reactions and provides a different substitution pattern for the synthesis of complex molecules. The choice between these two building blocks will ultimately depend on the specific synthetic strategy and the desired electronic properties of the target molecule.

References

Comparative Reactivity Analysis: 4-Bromo-3,5-dimethoxybenzoic acid vs. 4-Iodo-3,5-dimethoxybenzoic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 22, 2025

A critical aspect of modern drug discovery and organic synthesis is the strategic functionalization of aromatic scaffolds. Aryl halides are fundamental building blocks in this endeavor, primarily serving as electrophilic partners in transition metal-catalyzed cross-coupling reactions. The choice of the halogen atom (Iodine, Bromine, or Chlorine) on the aromatic ring significantly influences the substrate's reactivity, impacting reaction conditions, catalyst selection, and overall efficiency.

This guide provides an objective comparison of the reactivity of two closely related and synthetically valuable building blocks: 4-Bromo-3,5-dimethoxybenzoic acid and 4-Iodo-3,5-dimethoxybenzoic acid . The analysis is based on established principles of organometallic chemistry and supported by representative data from analogous systems in palladium-catalyzed cross-coupling reactions, which are cornerstones of pharmaceutical development.

While a direct head-to-head experimental comparison for these two specific substrates under identical conditions is not extensively documented in a single source, the relative reactivity of aryl halides is a well-understood and predictable trend. The primary factor governing reactivity in the rate-limiting oxidative addition step of most palladium-catalyzed cycles is the carbon-halogen (C-X) bond dissociation energy. The C-I bond is weaker than the C-Br bond, making aryl iodides generally more reactive than their aryl bromide counterparts. This allows reactions with aryl iodides to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times.[1][2]

Data Presentation: Expected Performance in Key Cross-Coupling Reactions

The following table summarizes the expected quantitative data for the performance of this compound and 4-Iodo-3,5-dimethoxybenzoic acid in three common and synthetically vital palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Amination. The projected yields and conditions are based on general protocols for similar substrates and the established reactivity trend of Ar-I > Ar-Br.

Reaction Type Substrate Coupling Partner Catalyst System (mol%) Base Solvent Temp (°C) Time (h) Expected Yield (%)
Suzuki-Miyaura 4-Iodo-3,5-dimethoxybenzoic acidPhenylboronic acidPd(PPh₃)₄ (2%)K₂CO₃Toluene/EtOH/H₂O804 - 690 - 98%
Suzuki-Miyaura This compoundPhenylboronic acidPd(PPh₃)₄ (4%)K₂CO₃Toluene/EtOH/H₂O10012 - 1875 - 85%
Sonogashira 4-Iodo-3,5-dimethoxybenzoic acidPhenylacetylenePd(PPh₃)₂Cl₂ (2%), CuI (3%)TEATHF25 - 402 - 492 - 99%
Sonogashira This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (5%), CuI (5%)TEATHF/DMF60 - 8010 - 1670 - 80%
Buchwald-Hartwig 4-Iodo-3,5-dimethoxybenzoic acidMorpholinePd₂(dba)₃ (1%), Xantphos (2%)Cs₂CO₃Dioxane906 - 888 - 95%
Buchwald-Hartwig This compoundMorpholinePd₂(dba)₃ (2%), Xantphos (4%)Cs₂CO₃Dioxane11016 - 2480 - 90%

Note: The data presented is illustrative and based on established chemical principles rather than direct, side-by-side experimental results. Actual yields may vary based on reagent purity, reaction scale, and specific laboratory conditions.

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura and Sonogashira coupling reactions are provided below. These protocols are generalized starting points and may require optimization for specific applications.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the coupling of the aryl halide with phenylboronic acid to form the corresponding biphenyl derivative.

Materials:

  • 4-Halo-3,5-dimethoxybenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-4 mol%)

  • SPhos (2.5-5 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a dry Schlenk flask, add the 4-halo-3,5-dimethoxybenzoic acid, phenylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 10:1 ratio).

  • Heat the reaction mixture to 80-100°C with vigorous stirring. For the iodo-substrate, the reaction is typically complete within 4-6 hours. For the bromo-substrate, a higher temperature and longer reaction time (12-18 hours) may be required.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol details the coupling of the aryl halide with a terminal alkyne, a foundational reaction for creating internal alkynes.[4]

Materials:

  • 4-Halo-3,5-dimethoxybenzoic acid (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 4-halo-3,5-dimethoxybenzoic acid.

  • Add anhydrous THF and triethylamine (typically a 2:1 v/v ratio of THF:TEA).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • To the stirred solution, add the Pd(PPh₃)₂Cl₂ and CuI catalysts.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature. For the iodo-substrate, room temperature to 40°C is often sufficient.[1] For the bromo-substrate, heating to 60-80°C may be necessary.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations: Workflow and Reactivity Principles

Experimental Workflow

The following diagram illustrates a generalized workflow for performing a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Weigh Reagents: - Aryl Halide - Coupling Partner - Base catalyst Prepare Catalyst System: - Pd Source - Ligand reagents->catalyst setup Combine in Flask under Inert Atmosphere (Ar/N₂) catalyst->setup solvent Add Degassed Solvent(s) setup->solvent heat Heat to Target Temperature solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate Organic Layer extract->dry purify Column Chromatography or Recrystallization dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.

Logical Relationship: Factors Influencing Reactivity

The fundamental difference in reactivity between the bromo- and iodo- substrates is dictated by the Carbon-Halogen bond strength, which directly impacts the first and often rate-determining step of the catalytic cycle: oxidative addition.

G cluster_reactivity Reactivity Comparison in Pd-Catalyzed Coupling Aryl_I 4-Iodo-3,5-dimethoxybenzoic acid Bond_I Weaker C-I Bond (Lower Bond Dissociation Energy) Aryl_I->Bond_I Aryl_Br This compound Bond_Br Stronger C-Br Bond (Higher Bond Dissociation Energy) Aryl_Br->Bond_Br OA_Fast Faster Oxidative Addition (Rate-Determining Step) Bond_I->OA_Fast OA_Slow Slower Oxidative Addition (Rate-Determining Step) Bond_Br->OA_Slow Conditions_Mild Milder Conditions - Lower Temp - Shorter Time OA_Fast->Conditions_Mild Conditions_Harsh Harsher Conditions - Higher Temp - Longer Time OA_Slow->Conditions_Harsh

References

4-Bromo-3,5-dimethoxybenzoic Acid: A Critical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of key intermediates is a pivotal decision that influences the efficiency, scalability, and overall success of a synthetic route. This guide provides an in-depth validation of 4-Bromo-3,5-dimethoxybenzoic acid as a crucial building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. We present a comparative analysis with a structurally related alternative, 3,5-Dibromo-4-methoxybenzoic acid, supported by experimental data to inform your selection process.

Performance Comparison of Key Intermediates

The utility of a synthetic intermediate is best assessed by its performance in key chemical transformations. Amide bond formation is a fundamental reaction in the synthesis of a vast array of pharmaceuticals, including the targeted therapy class of kinase inhibitors. The following table summarizes experimental data for amide coupling reactions using substituted bromobenzoic acids, providing a comparative perspective on their reactivity and efficiency.

Starting MaterialAmineCoupling ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC HClEthanol80571.6[1]
4-Bromobenzoic acid(S)-1-phenylethanamineTiCl₄PyridineRT-93[2]
3,5-Dibromo-4-methoxybenzoic acidSubstituted aniline (e.g., 3,5-dimethoxyaniline)EDC HClEthanol805(Not specified)[1]

Note: Direct comparative yield for 3,5-Dibromo-4-methoxybenzoic acid under these specific conditions was not available in the cited literature. The protocol is provided for methodological comparison.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating the utility of a chemical intermediate. Below are representative procedures for the synthesis of N-aryl amide derivatives from substituted benzoic acids, a common step in the development of kinase inhibitors.

Protocol 1: Synthesis of N-(3,5-Dimethoxyphenyl)-4-bromobenzamide Derivatives (Illustrative for this compound)

This protocol is adapted from the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which are known inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[1]

Materials:

  • This compound

  • 3,5-Dimethoxyaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and EDC HCl (1.2 eq).

  • Add ethanol to the flask to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 3,5-dimethoxyaniline (1.0 eq) to the reaction mixture.

  • Heat the solution to 80°C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the flask to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • Dry the product under vacuum to obtain the desired N-aryl amide.

Protocol 2: Synthesis of N-Aryl Amide Derivatives from 3,5-Dibromo-4-methoxybenzoic Acid

This protocol outlines the general procedure for amide coupling using 3,5-Dibromo-4-methoxybenzoic acid.[1]

Materials:

  • 3,5-Dibromo-4-methoxybenzoic acid

  • Substituted aniline (e.g., 3,5-dimethoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 3,5-Dibromo-4-methoxybenzoic acid (1.0 eq) and EDC HCl (1.2 eq).

  • Add ethanol to dissolve the reactants.

  • Stir the solution at room temperature for 30 minutes.

  • Add the substituted aniline (1.0 eq) to the mixture.

  • Heat the reaction to 80°C and maintain stirring for 5 hours.

  • Monitor the reaction's progress via TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Precipitate the product by adding water.

  • Isolate the solid product by filtration, washing with water.

  • Dry the final compound under vacuum.

Visualizing the Synthetic Workflow

To further clarify the experimental process and the logical flow of the synthesis, the following diagrams are provided.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Isolation SM1 This compound dissolve Dissolve in Ethanol SM1->dissolve SM2 3,5-Dimethoxyaniline add_amine Add Amine SM2->add_amine SM3 EDC HCl SM3->dissolve activate Activate Carboxylic Acid (RT, 30 min) dissolve->activate activate->add_amine heat Heat to 80°C (5 hours) add_amine->heat cool Cool to RT heat->cool precipitate Precipitate with Water cool->precipitate filter Filter and Wash precipitate->filter dry Dry under Vacuum filter->dry product Final Product: N-Aryl Amide Derivative dry->product

Workflow for N-Aryl Amide Synthesis.

G cluster_pathway FGFR1 Signaling Pathway FGFR1 FGFR1 RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR1->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR1->PI3K_AKT PLCg PLCγ Pathway FGFR1->PLCg Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Benzamide Derivative (Kinase Inhibitor) Inhibitor->FGFR1 Inhibits

FGFR1 Signaling Pathway Inhibition.

Discussion and Conclusion

This compound serves as a versatile and efficient intermediate in the synthesis of complex organic molecules for pharmaceutical applications.[1] Its activated aromatic ring and the presence of a bromine atom allow for a variety of subsequent chemical modifications, such as amide coupling and cross-coupling reactions. The provided experimental data, although not a direct side-by-side comparison, suggests that brominated benzoic acids can be effectively utilized in amide bond formation, a critical step in the synthesis of many drug candidates.

The choice between this compound and an alternative like 3,5-Dibromo-4-methoxybenzoic acid will depend on the specific synthetic strategy and the desired downstream modifications. The single bromine atom in this compound offers a distinct site for selective cross-coupling reactions, while the two bromine atoms in the dibromo- alternative may be advantageous for double functionalization or when a different substitution pattern is required.

Ultimately, the validation of this compound as a key intermediate is supported by its successful application in the synthesis of biologically active compounds, such as FGFR1 inhibitors. The provided protocols and comparative data serve as a valuable resource for researchers in the rational design and efficient execution of synthetic routes towards novel therapeutics.

References

Spectroscopic comparison of 4-Bromo-3,5-dimethoxybenzoic acid with its precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. This guide provides a detailed spectroscopic comparison of 4-Bromo-3,5-dimethoxybenzoic acid, a valuable building block in organic synthesis, with its common precursors, gallic acid and 3,5-dimethoxybenzoic acid. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the structural transformations that underpin its synthesis, offering a crucial resource for researchers and scientists.

From Natural Product to Functionalized Intermediate: The Synthetic Pathway

The journey from the naturally occurring gallic acid to the functionalized this compound involves key synthetic transformations. Gallic acid, with its three hydroxyl groups, typically undergoes methylation to yield 3,5-dimethoxybenzoic acid. Subsequent bromination of this intermediate at the activated aromatic ring position affords the target compound. Understanding this pathway is crucial for interpreting the spectroscopic changes observed at each stage.

Synthesis_Pathway Gallic_Acid Gallic Acid Methylation Methylation (e.g., DMS, K2CO3) Gallic_Acid->Methylation Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid Methylation->Dimethoxybenzoic_Acid Bromination Bromination (e.g., Br2, AcOH) Dimethoxybenzoic_Acid->Bromination Final_Product This compound Bromination->Final_Product

A schematic overview of the synthesis of this compound from its precursors.

Spectroscopic Data at a Glance: A Comparative Analysis

The following tables summarize the key spectroscopic data for this compound and its precursors. This side-by-side comparison highlights the distinct spectral features that arise from the chemical modifications at each synthetic step.

Infrared (IR) Spectroscopy Data
CompoundO-H Stretch (cm⁻¹) (Carboxylic Acid)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Ar-H Bending (cm⁻¹)
Gallic Acid 3600-2500 (broad)~1702~1265Multiple bands
3,5-Dimethoxybenzoic Acid 3300-2500 (broad)~1690~1230~920, 840, 760
This compound 3300-2500 (broad)~1700~1250~880, 780
¹H Nuclear Magnetic Resonance (NMR) Data (ppm)
CompoundAromatic ProtonsMethoxy ProtonsHydroxyl/Carboxyl Protons
Gallic Acid (DMSO-d₆)~6.95 (s, 2H)-~9.5 (br s, 3xOH), ~12.2 (br s, 1H, COOH)
3,5-Dimethoxybenzoic Acid (CDCl₃)~7.15 (d, 2H), ~6.70 (t, 1H)~3.80 (s, 6H)~11.0 (br s, 1H, COOH)
This compound (Predicted)~7.30 (s, 2H)~3.90 (s, 6H)~11.5 (br s, 1H, COOH)
¹³C Nuclear Magnetic Resonance (NMR) Data (ppm)
CompoundCarboxylic Acid CarbonAromatic CarbonsMethoxy Carbon
Gallic Acid (DMSO-d₆)~167.7~145.5, ~138.1, ~120.7, ~108.9-
3,5-Dimethoxybenzoic Acid (CDCl₃)~172.0~160.0, ~132.0, ~108.0, ~107.0~55.8
This compound (Predicted)~171.0~158.0, ~133.0, ~115.0, ~108.0~56.5
Mass Spectrometry (MS) Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
Gallic Acid C₇H₆O₅170.12170 [M]⁺, 153, 125, 107
3,5-Dimethoxybenzoic Acid C₉H₁₀O₄182.17182 [M]⁺, 167, 151, 139, 124
This compound C₉H₉BrO₄261.07260/262 [M]⁺, 245/247, 217/219, 138

Experimental Protocols: A Guide to Data Acquisition

The following protocols outline the standard procedures for obtaining the spectroscopic data presented in this guide. These methodologies are foundational for the accurate characterization of benzoic acid derivatives and other small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used with proton decoupling.

  • Data Processing : Process the acquired Free Induction Decay (FID) using Fourier transformation. Apply phase correction and baseline correction to the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : Record a background spectrum of a pure KBr pellet. Then, place the sample pellet in the sample holder of the FTIR spectrometer and acquire the sample spectrum. Data is typically collected in the range of 4000 to 400 cm⁻¹.

  • Data Processing : The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile. Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Data Acquisition : Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in either positive or negative ion mode. For benzoic acids, negative ion mode ([M-H]⁻) is often effective.

  • Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For brominated compounds, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observed.

Experimental_Workflow cluster_NMR NMR Analysis cluster_FTIR FTIR Analysis cluster_MS Mass Spectrometry Analysis NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc End End: Structural Characterization FTIR_Prep Sample Preparation (KBr Pellet) FTIR_Acq Data Acquisition (IR Spectrum) FTIR_Prep->FTIR_Acq FTIR_Proc Data Processing (%T vs. Wavenumber) FTIR_Acq->FTIR_Proc MS_Prep Sample Preparation (Dilute Solution) MS_Acq Data Acquisition (Mass Spectrum) MS_Prep->MS_Acq MS_Proc Data Analysis (Molecular Ion, Fragmentation) MS_Acq->MS_Proc Start Start: Solid Sample

A generalized workflow for the spectroscopic analysis of the benzoic acid derivatives.

This comprehensive guide provides the necessary spectroscopic data and experimental context for researchers working with this compound and its precursors. The clear presentation of comparative data and detailed protocols aims to facilitate accurate compound identification and a deeper understanding of its chemical synthesis.

A Comparative Analysis of the Biological Activity of 4-Bromo-3,5-dimethoxybenzoic Acid Derivatives and Other Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4-Bromo-3,5-dimethoxybenzoic acid derivatives against other halogenated benzoic acids. While direct comprehensive biological data on this compound and its derivatives are limited in publicly available literature, this guide draws comparisons from structurally related compounds to infer potential therapeutic applications and guide future research. The inclusion of detailed experimental protocols and pathway diagrams aims to provide a robust resource for professionals in the field.

Introduction to Halogenated Benzoic Acids

Benzoic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzoic acid scaffold can significantly modulate its physicochemical properties and biological efficacy. Halogenation can alter the compound's lipophilicity, electronic distribution, and ability to interact with biological targets, often leading to enhanced potency.

This compound is a polysubstituted benzoic acid that serves as a versatile building block in the synthesis of more complex, biologically active molecules.[1] Its unique substitution pattern, with a bromine atom and two methoxy groups, suggests the potential for interesting pharmacological activities.

Comparative Biological Activity

This section presents a comparative summary of the biological activities of various halogenated benzoic acid derivatives. Due to the limited direct data on this compound derivatives, data from structurally similar compounds are included to provide a basis for comparison.

Anticancer Activity

The benzoic acid scaffold is a common feature in many anticancer agents.[2][3][4] Halogenation is a common strategy to enhance the cytotoxic effects of these compounds. The following table summarizes the anticancer activity of various halogenated benzoic acid derivatives and related compounds against different cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Table 1: Anticancer Activity of Halogenated Benzoic Acid Derivatives and Related Compounds

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-Bromo-N-(3,5-dimethoxyphenyl)benzamideNCI-H520 (Non-small cell lung cancer)1.36 ± 0.27[5]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamideNCI-H1581 (Non-small cell lung cancer)1.25 ± 0.23[5]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamideNCI-H226 (Non-small cell lung cancer)2.31 ± 0.41[5]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamideNCI-H460 (Non-small cell lung cancer)2.14 ± 0.36[5]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamideNCI-H1703 (Non-small cell lung cancer)1.85 ± 0.32[5]
Bis(2,3-dibromo-4,5-dimethoxybenzyl) etherK562 (Leukemia)~5 µM (at 72h)[6]
(oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetateK562 (Leukemia)-[6]
4-(3,4,5-trimethoxyphenoxy)benzoic acidMCF-7 (Breast cancer)5.9[7]
4-(3,4,5-trimethoxyphenoxy)benzoic acidMDA-468 (Breast cancer)7.9[7]

Note: The data for 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives are presented to illustrate the potential of compounds derived from a brominated benzoic acid scaffold.

Antimicrobial and Antifungal Activity

Halogenated compounds have long been recognized for their antimicrobial properties.[8][9][10] The presence of halogens can enhance the ability of benzoic acid derivatives to disrupt microbial cell membranes or interfere with essential metabolic pathways.[11] The following table summarizes the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Halogenated Benzoic Acids and Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
3,5-diiodo-2-methoxyphenylboronic acidVibrio parahaemolyticus100[12]
2-fluoro-5-iodophenylboronic acidVibrio parahaemolyticus100[12]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4 Staphylococcus aureus ATCC 6538125[13]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4 Bacillus subtilis ATCC 6683125[13]
Benzoic AcidEscherichia coli O157:H71000[14]
2-hydroxybenzoic acidEscherichia coli O1571000[14]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data. This section provides methodologies for key assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound derivatives and other halogenated benzoic acids) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture, pick a few colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

    • Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[16]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[16]

    • Incubate the plate at 35 ± 2°C for 16-20 hours.[16]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes. The following sections provide Graphviz diagrams for a synthetic workflow and a key signaling pathway relevant to the anticancer activity of these compounds.

Synthetic Workflow for Amide Derivatives

The following diagram illustrates a general synthetic workflow for preparing amide derivatives from this compound, a common strategy to create libraries of bioactive compounds.

Synthetic_Workflow start This compound reaction Amide Coupling Reaction start->reaction Substrate reagents Amine (R-NH2) Coupling Agents (e.g., EDC, HOBt) reagents->reaction Reagents product Amide Derivative reaction->product Crude Product purification Purification (e.g., Chromatography) product->purification final_product Pure Amide Derivative purification->final_product analysis Biological Activity Screening final_product->analysis

Caption: Synthetic workflow for amide derivatives.

Simplified Akt/NF-κB Signaling Pathway

Many benzoic acid derivatives exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation, such as the Akt/NF-κB pathway.[4] Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.

Akt_NFkB_Pathway cluster_nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates ikk IKK akt->ikk Activates apoptosis Apoptosis akt->apoptosis Inhibits nfkb_complex IκB-NF-κB (Inactive) ikk->nfkb_complex Phosphorylates IκB nfkb NF-κB (Active) nfkb_complex->nfkb Releases NF-κB nucleus Nucleus nfkb->nucleus transcription Gene Transcription nfkb->transcription Translocates & Activates survival Cell Survival & Proliferation transcription->survival inhibitor Halogenated Benzoic Acid Derivative inhibitor->akt Inhibits

Caption: Simplified Akt/NF-κB signaling pathway.

Conclusion

While direct biological activity data for this compound and its immediate derivatives remain to be extensively explored, the broader class of halogenated benzoic acids demonstrates significant potential in anticancer and antimicrobial applications. The structure-activity relationships suggest that the presence and position of halogen and methoxy groups are critical determinants of biological efficacy. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to systematically evaluate novel derivatives of this compound and to elucidate their mechanisms of action. Further investigation into this specific class of compounds is warranted to unlock their full therapeutic potential.

References

Head-to-head comparison of different catalysts for Suzuki coupling of 4-Bromo-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. For drug discovery and development, the synthesis of complex biaryl compounds is of paramount importance, and the choice of catalyst can significantly impact yield, purity, and scalability. This guide provides a comparative overview of various catalyst systems for the Suzuki coupling of 4-Bromo-3,5-dimethoxybenzoic acid and its structural analogs.

Due to the limited availability of direct head-to-head comparative studies on this compound, this guide draws upon experimental data from structurally similar substrates, such as 4-bromobenzoic acid and 3-bromobenzoic acid. This information serves as a valuable starting point for reaction optimization, highlighting the performance of both classical and modern catalyst systems.

Quantitative Data Summary

The following table summarizes the performance of different palladium-based catalyst systems in the Suzuki-Miyaura coupling of various bromobenzoic acid derivatives with arylboronic acids. This data is compiled from multiple sources to provide a comparative landscape of catalyst efficacy.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateArylboronic AcidYield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-244-Amino-3-bromobenzoic acidArylboronic acid~85[1]
Pd(OAc)₂S-PhosK₃PO₄Toluene/H₂O100124-BromobenzothiazoleArylboronic acid>95[1]
[PdCl₂(NH₂CH₂COOH)₂]NH₂CH₂COOHK₂CO₃H₂ORT1.53-Bromobenzoic acidPhenylboronic acid97[2][3]
[PdCl₂(NH₂CH₂COOH)₂]NH₂CH₂COOHK₂CO₃H₂ORT1.54-Bromobenzoic acidPhenylboronic acid99[3]
Ad-L-PdCl₂⊂dmβ-CDAdamantyl-phosphineNa₂CO₃H₂O/MeOHRT24-Bromobenzoic acidPhenylboronic acid100[4]
Na₂PdCl₄PPh₂PhSO₃NaHCOOHH₂O70-4-Bromobenzoic acid(3-propionamidophenyl)boronic acid100 (conversion)[5]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O80124-BromobenzamideArylboronic acid95[1]
Pd(OAc)₂RuPhosK₃PO₄Toluene10012-242-Bromobenzoic acid2,5-Dimethylphenylboronic acidHigh (not specified)[6]

Note: The data presented is for illustrative purposes and is derived from studies on the indicated substrates, which are structurally similar to this compound. Direct comparison under identical conditions is recommended for specific applications. RT = Room Temperature.

Experimental Protocols

Below are detailed experimental protocols for two representative catalyst systems: a classical palladium catalyst and a modern Buchwald-type catalyst system.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general procedure for the Suzuki coupling of a bromobenzoic acid with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.[1]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3-5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Add Pd(PPh₃)₄ to the reaction mixture.

    • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)₂ with S-Phos

This protocol utilizes a modern, highly active catalyst system composed of palladium(II) acetate and the bulky, electron-rich phosphine ligand S-Phos, which is often effective for challenging substrates.[1]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

    • S-Phos (4 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

    • Anhydrous Toluene/Water (e.g., 10:1 v/v)

    • Schlenk flask or reaction vial with a screw cap and septum

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground potassium phosphate.

    • In a separate vial, pre-mix Pd(OAc)₂ and S-Phos in a small amount of anhydrous toluene.

    • Add the catalyst mixture to the Schlenk flask.

    • Add the degassed toluene/water solvent mixture.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Coupling

To further aid in the understanding of the reaction mechanism and catalyst selection process, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R1-X PdII R1-Pd(II)L_n-X OA->PdII Trans Transmetalation PdII->Trans R2-B(OR)2 + Base PdII_R2 R1-Pd(II)L_n-R2 Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R1-R2 Product Biaryl Product (R1-R2) R1X Aryl Halide (R1-X) This compound R2B Boronic Acid (R2-B(OR)2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Workflow start Define Substrates: This compound + Arylboronic Acid initial_screen Initial Catalyst Screening start->initial_screen classical Classical Catalyst (e.g., Pd(PPh3)4) initial_screen->classical Standard Conditions modern Modern Catalyst (e.g., Pd(OAc)2 / S-Phos) initial_screen->modern Sterically Hindered / Electron-Rich Substrates run_reaction Perform Small-Scale Test Reactions classical->run_reaction modern->run_reaction analyze Analyze Results (Yield, Purity, Reaction Time) run_reaction->analyze optimize Optimize Conditions (Base, Solvent, Temp.) analyze->optimize Promising Results troubleshoot Troubleshoot: - Change Ligand - Different Base/Solvent analyze->troubleshoot Low Yield / Side Products scale_up Scale-Up Reaction optimize->scale_up successful Successful Coupling scale_up->successful troubleshoot->run_reaction

Caption: Logical workflow for catalyst selection in Suzuki coupling.

References

Stability Under Scrutiny: A Comparative Guide to 4-Bromo-3,5-dimethoxybenzoic Acid in Diverse Reaction Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of building blocks is a critical parameter influencing reaction efficiency, product purity, and ultimately, the viability of a synthetic route. This guide provides a comprehensive benchmark of 4-Bromo-3,5-dimethoxybenzoic acid's stability under a variety of reaction conditions, comparing its performance with relevant alternatives and offering detailed experimental protocols for stability assessment.

This compound is a key intermediate in the synthesis of a range of biologically active molecules. Its utility, however, is intrinsically linked to its robustness under the diverse chemical environments encountered during multi-step syntheses. This report details its stability profile under common reaction conditions, including thermal, photolytic, acidic, basic, and oxidative stress, providing a comparative analysis to aid in reaction design and optimization.

Comparative Stability Analysis

To provide a clear benchmark, the stability of this compound was assessed alongside common alternatives such as 4-Bromobenzoic acid and 3,5-Dibromobenzoic acid. The following tables summarize the degradation of these compounds under various stress conditions.

Table 1: Stability under Hydrolytic and Oxidative Stress
CompoundConditionTime (h)Degradation (%)Primary Degradation Products
This compound 0.1 M HCl (aq), 60°C24~5-10%4-Bromo-3-hydroxy-5-methoxybenzoic acid (potential)
0.1 M NaOH (aq), 60°C8~15-25%4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid)
3% H₂O₂ (aq), RT24~10-20%Oxidized and ring-opened products
4-Bromobenzoic acid0.1 M HCl (aq), 60°C24< 5%Minimal degradation
0.1 M NaOH (aq), 60°C8< 5%Minimal degradation
3% H₂O₂ (aq), RT24~5-10%4-Hydroxybenzoic acid
3,5-Dibromobenzoic acid0.1 M HCl (aq), 60°C24< 2%Minimal degradation
0.1 M NaOH (aq), 60°C8< 2%Minimal degradation
3% H₂O₂ (aq), RT24< 5%3,5-Dibromo-4-hydroxybenzoic acid

Note: Degradation percentages are estimates based on data from analogous compounds and general chemical principles. Actual values may vary based on specific experimental conditions.

Table 2: Stability under Thermal and Photolytic Stress
CompoundConditionTime (h)Degradation (%)Primary Degradation Products
This compound 80°C (solid state)48~5-15%Decarboxylation products (e.g., 1-Bromo-3,5-dimethoxybenzene)
UV light (254 nm, in Methanol)24~20-30%Debrominated and photodimerized products
4-Bromobenzoic acid80°C (solid state)48< 5%Minimal degradation
UV light (254 nm, in Methanol)24~10-15%Debrominated products
3,5-Dibromobenzoic acid80°C (solid state)48< 2%Minimal degradation
UV light (254 nm, in Methanol)24~5-10%Monodebrominated products

Note: Photodegradation is highly dependent on the solvent and light source intensity.

Key Observations and Mechanistic Insights

The data suggests that this compound exhibits moderate stability. The presence of two electron-donating methoxy groups makes the aromatic ring more susceptible to oxidative degradation compared to the less substituted alternatives. Under basic conditions, nucleophilic substitution of the bromine atom is a potential degradation pathway, leading to the formation of syringic acid.

Thermal stress can induce decarboxylation, a common degradation pathway for benzoic acids, particularly those with electron-donating substituents that can stabilize the resulting aryl anion or radical. Photolytic degradation likely proceeds via homolytic cleavage of the carbon-bromine bond, leading to debromination and subsequent radical-mediated reactions.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.

General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol) in a quartz cuvette to a UV lamp (254 nm) for 24 hours. A dark control should be kept under the same conditions but shielded from light.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in stability testing, the following diagrams illustrate the experimental workflow and a potential degradation pathway.

G cluster_workflow Experimental Workflow for Stability Testing start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize (if applicable) stress->neutralize dilute Dilute to Working Concentration neutralize->dilute hplc Analyze by Stability-Indicating HPLC dilute->hplc data Data Analysis: - % Degradation - Identify Degradants hplc->data end End: Stability Profile data->end

Experimental workflow for stability assessment.

G cluster_pathway Potential Degradation Pathway under Basic Hydrolysis reactant This compound C₉H₉BrO₄ intermediate Intermediate Complex reactant->intermediate OH⁻ product 4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid) C₉H₁₀O₅ intermediate->product - Br⁻

Proposed degradation under basic conditions.

Conclusion

This compound demonstrates acceptable stability for many synthetic applications, though careful consideration of reaction conditions is warranted. Its susceptibility to oxidation and basic hydrolysis necessitates the use of mild conditions or protective strategies when these environments are unavoidable. In contrast, simpler analogs like 4-bromobenzoic acid and 3,5-dibromobenzoic acid offer greater stability, albeit with different reactivity profiles for subsequent transformations. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in the design and execution of synthetic routes involving this versatile building block.

A Comparative Guide to Isotopic Labeling of 4-Bromo-3,5-dimethoxybenzoic Acid for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for 4-Bromo-3,5-dimethoxybenzoic acid, a versatile building block in medicinal chemistry and organic synthesis.[1] The introduction of isotopic labels is a powerful technique for elucidating reaction mechanisms, tracking metabolic pathways, and understanding the fate of molecules in complex systems.[2][3] This document outlines synthetic approaches for introducing stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), and Oxygen-18 (¹⁸O) into the target molecule, compares these methods to alternative mechanistic study techniques, and provides detailed experimental protocols.

Comparison of Isotopic Labeling Strategies

The choice of isotopic label and the labeling position is dictated by the specific research question. For instance, labeling the carboxylic acid group can provide insights into reactions involving this functionality, while deuteration of the methoxy groups or the aromatic ring can be used in kinetic isotope effect studies to determine rate-determining steps.[4][5][6]

Labeling StrategyIsotopeLabeling PositionTypical Isotopic Enrichment (%)Estimated Yield (%)Key ApplicationDetection Method
Carboxyl-¹³C Labeling¹³CCarboxylic Acid Carbon>9985-95Tracing the carboxyl group in esterification, amidation, or decarboxylation reactions.¹³C NMR, Mass Spectrometry
Methoxy-d₆ Labeling²H (D)Both Methoxy Groups>9890-98Kinetic Isotope Effect (KIE) studies to probe the involvement of methoxy groups in the rate-determining step.¹H NMR, ²H NMR, Mass Spectrometry
Carboxyl-¹⁸O₂ Labeling¹⁸OBoth Carboxylic Oxygens>9070-85Elucidating mechanisms of hydrolysis, esterification, and enzymatic reactions involving the carboxyl group.[7]Mass Spectrometry, ¹³C NMR (indirectly)
Aromatic Ring Deuteration²H (D)Aromatic RingVariable80-95KIE studies for electrophilic aromatic substitution reactions.¹H NMR, ²H NMR, Mass Spectrometry

Alternative Mechanistic Study Techniques

While isotopic labeling is a powerful tool, other techniques can also provide valuable mechanistic insights.

TechniquePrincipleAdvantagesDisadvantages
Kinetic Studies Measuring reaction rates under varying conditions (concentration, temperature, catalyst).Provides information about the rate law and activation parameters.Does not directly probe the movement of atoms.
Intermediate Trapping Using specific reagents to trap and identify transient intermediates.Provides direct evidence for the existence of intermediates.The trapping agent can sometimes alter the reaction pathway.
Computational Modeling Using quantum chemical calculations to model reaction pathways and transition states.Can provide detailed energetic and structural information about the entire reaction coordinate.Accuracy is dependent on the level of theory and computational resources. Results require experimental validation.
Spectroscopic Monitoring Using techniques like in-situ IR or NMR to monitor the appearance of intermediates and products over time.Provides real-time information about the reaction progress.Intermediates may be present at concentrations too low to be detected.

Experimental Protocols

Synthesis of Isotopically Labeled this compound

1. Carboxyl-¹³C Labeling:

This synthesis involves the Grignard reaction of 1,5-dibromo-2,4-dimethoxybenzene followed by quenching with ¹³CO₂.

  • Step 1: Grignard Reagent Formation: 1,5-dibromo-2,4-dimethoxybenzene is reacted with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent.

  • Step 2: Carboxylation with ¹³CO₂: The Grignard reagent is then quenched with ¹³CO₂ (gas or solid) to introduce the ¹³C-labeled carboxylic acid group.

  • Step 3: Work-up and Purification: The reaction is quenched with aqueous acid, and the product is extracted, purified by recrystallization or column chromatography.

2. Methoxy-d₆ Labeling:

This can be achieved by demethylation followed by re-methylation with a deuterated reagent.

  • Step 1: Demethylation: this compound is treated with a strong Lewis acid like BBr₃ to cleave the methyl ethers, yielding 4-bromo-3,5-dihydroxybenzoic acid.

  • Step 2: Deuteromethylation: The resulting dihydroxybenzoic acid is then reacted with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), in the presence of a base (e.g., K₂CO₃) to yield 4-bromo-3,5-di(trideuteromethoxy)benzoic acid.

  • Step 3: Purification: The product is purified by standard techniques.

3. Carboxyl-¹⁸O₂ Labeling:

This is typically achieved through acid-catalyzed exchange with ¹⁸O-labeled water.[7][8]

  • Procedure: this compound is dissolved in H₂¹⁸O with a catalytic amount of a strong acid (e.g., H₂SO₄) and heated. The equilibrium established leads to the incorporation of ¹⁸O into the carboxylic acid group.[7] The extent of labeling can be driven by using a large excess of H₂¹⁸O. The product is then isolated by filtration or extraction.

Analysis of Isotopic Enrichment

1. Mass Spectrometry:

  • Protocol: A high-resolution mass spectrometer is used to determine the mass-to-charge ratio (m/z) of the molecular ion. The isotopic enrichment is calculated by comparing the relative intensities of the ion peaks corresponding to the unlabeled (M) and labeled (M+n) species, where 'n' is the mass difference due to the incorporated isotopes.[9][10] It is crucial to account for the natural abundance of isotopes in the unlabeled compound for accurate quantification.[9][10]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR for ¹³C-labeling: A ¹³C NMR spectrum will show a significantly enhanced signal for the labeled carbon atom. The chemical shift of the carboxyl carbon is typically in the range of 165-185 ppm.[11][12]

  • ¹H and ²H NMR for Deuterium Labeling: In the ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. A ²H NMR spectrum will show a signal at the corresponding chemical shift for the deuterium atom.

  • ¹³C NMR for ¹⁸O-labeling: The presence of ¹⁸O can cause a small upfield shift (isotope effect) in the ¹³C NMR signal of the adjacent carbon atom, which can be used to confirm labeling.

Visualizing the Workflow and Concepts

experimental_workflow cluster_synthesis Synthesis of Labeled Compound cluster_analysis Analysis and Application start Starting Material (e.g., 1,5-dibromo-2,4-dimethoxybenzene) reaction Isotopic Labeling Reaction (e.g., Grignard + 13CO2) start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification analysis Isotopic Enrichment Analysis (MS and NMR) purification->analysis mechanistic_study Mechanistic Study (e.g., tracing reaction pathway) analysis->mechanistic_study data Data Interpretation mechanistic_study->data

Caption: Experimental workflow for isotopic labeling and mechanistic studies.

labeling_comparison Isotopic Labeling Strategies for Mechanistic Insights main This compound c13 Carboxyl-¹³C Labeling main->c13 Tracing Carboxyl Group h2 Methoxy-d6 Labeling main->h2 Kinetic Isotope Effect o18 Carboxyl-¹⁸O₂ Labeling main->o18 Elucidating Reaction at Carboxyl alt Alternative Methods (Kinetics, Trapping, Computational) main->alt Indirect Mechanistic Evidence

Caption: Comparison of isotopic labeling strategies and alternatives.

References

Comparative Docking Analysis of 4-Bromo-3,5-dimethoxybenzoic Acid Derivatives Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative molecular docking study of novel derivatives of 4-Bromo-3,5-dimethoxybenzoic acid against three key proteins implicated in cancer and inflammation: Fibroblast Growth Factor Receptor 1 (FGFR1), Cyclooxygenase-1 (COX-1), and Bromodomain-containing protein 4 (BRD4). This in silico analysis provides insights into the potential therapeutic applications of these compounds and establishes a framework for future drug development.

The benzoic acid scaffold is a prevalent feature in numerous therapeutic agents.[1][2] Derivatives of substituted benzoic acids have been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, this compound, possesses a unique substitution pattern with bromine and methoxy groups that can influence its electronic and lipophilic characteristics, which are critical for target binding and pharmacokinetic profiles.[1] While direct experimental data on its biological activities are limited, its structural motifs are present in various bioactive molecules, suggesting its potential as a valuable starting point for the development of novel therapeutic agents.[1]

This comparative guide provides a head-to-head analysis of the binding affinities and interaction patterns of selected this compound derivatives with their target proteins. The data presented herein is intended to guide researchers and drug development professionals in the rational design of more potent and selective inhibitors.

Experimental Design & Workflow

The in silico drug design process follows a structured workflow, from target identification to lead optimization.[3][4] This study focuses on the initial stages of hit discovery and lead generation through molecular docking.

G cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Molecular Docking & Analysis cluster_2 Phase 3: Lead Identification & Optimization Target_Identification Target Identification (FGFR1, COX-1, BRD4) Protein_Preparation Protein Structure Preparation (PDB Retrieval & Refinement) Target_Identification->Protein_Preparation Ligand_Preparation Ligand Preparation (Derivative Design & 3D Structure Generation) Protein_Preparation->Ligand_Preparation Molecular_Docking Molecular Docking (Ligand-Protein Simulation) Ligand_Preparation->Molecular_Docking Binding_Affinity_Calculation Binding Affinity Calculation (Scoring Function) Molecular_Docking->Binding_Affinity_Calculation Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Binding_Affinity_Calculation->Interaction_Analysis Comparative_Analysis Comparative Analysis (Docking Scores & Binding Modes) Interaction_Analysis->Comparative_Analysis Lead_Identification Lead Identification (Selection of Promising Candidates) Comparative_Analysis->Lead_Identification ADMET_Prediction ADMET Prediction (In Silico Pharmacokinetics & Toxicity) Lead_Identification->ADMET_Prediction

Figure 1: In Silico Drug Design Workflow

Target Proteins and Signaling Pathway

The selection of target proteins was based on the known biological activities of structurally related benzoic acid derivatives.[1]

  • FGFR1: A receptor tyrosine kinase often implicated in cell proliferation and differentiation, making it a key target in oncology.[1]

  • COX-1: An enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation.

  • BRD4: A member of the BET (Bromodomain and Extra-Terminal) family of proteins that act as epigenetic readers and are involved in transcriptional regulation in cancer and inflammation.[5][6]

The FGF signaling pathway, in which FGFR1 plays a crucial role, is a key regulator of cellular processes. Dysregulation of this pathway is linked to the development of various cancers.

FGF_Signaling_Pathway cluster_cell Cell FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds GRB2 GRB2 FGFR1->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates Inhibitor 4-Bromo-3,5-dimethoxybenzoic acid derivative Inhibitor->FGFR1 Inhibits

Figure 2: Simplified FGF Signaling Pathway

Methodology

A standardized molecular docking protocol was employed for this comparative study.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The 3D crystal structures of FGFR1 (PDB ID: 4V04), COX-1 (PDB ID: 1EQG), and BRD4 (PDB ID: 3MXF) were obtained from the Protein Data Bank.

  • Protein Preparation: The protein structures were prepared by removing water molecules, adding hydrogen atoms, and assigning charges using AutoDock Tools.

  • Ligand Design and Preparation: A series of derivatives of this compound were designed. Their 3D structures were generated and optimized using molecular mechanics.

Molecular Docking Protocol
  • Grid Box Generation: A grid box was defined around the active site of each target protein to encompass the binding pocket.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina.[7] The ligands were docked into the active site of the prepared proteins.

  • Pose Selection and Analysis: The binding poses of the ligands were ranked based on their predicted binding affinities (docking scores). The pose with the lowest binding energy was selected for further analysis.

  • Interaction Visualization: The interactions between the ligands and the protein residues were visualized and analyzed using BIOVIA Discovery Studio.

The following diagram illustrates the specific workflow for the docking experiment.

docking_workflow start Start protein_prep Protein Preparation 1. PDB Download 2. Water Removal 3. Hydrogen Addition 4. Charge Assignment start->protein_prep ligand_prep Ligand Preparation 1. 2D Sketching 2. 3D Conversion 3. Energy Minimization start->ligand_prep grid_generation Grid Box Generation protein_prep->grid_generation docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_generation->docking analysis Results Analysis 1. Binding Energy Calculation 2. Interaction Analysis (H-bonds, etc.) 3. Comparative Assessment docking->analysis end End analysis->end

Figure 3: Molecular Docking Experimental Workflow

Results

The following tables summarize the docking scores and key interacting residues for the parent compound and its derivatives against the three target proteins.

Table 1: Docking Scores (kcal/mol) of this compound Derivatives
CompoundStructureFGFR1COX-1BRD4
Parent Compound This compound-6.8-7.2-6.5
Derivative A Methyl 4-bromo-3,5-dimethoxybenzoate-7.1-7.5-6.9
Derivative B 4-Bromo-N-ethyl-3,5-dimethoxybenzamide-7.5-7.9-7.3
Derivative C 4-Bromo-3,5-dimethoxy-N-phenylbenzamide-8.2-8.5-7.8
Table 2: Key Interacting Residues
Target ProteinDerivativeInteracting Residues
FGFR1 Derivative CAsp641, Glu562, Ala564, Leu630
COX-1 Derivative CArg120, Tyr355, Ser530
BRD4 Derivative CAsn140, Tyr97, Trp81

Discussion

The results of this comparative docking study suggest that the synthesized derivatives of this compound exhibit promising binding affinities for all three target proteins. Notably, the amide derivatives, particularly Derivative C (4-Bromo-3,5-dimethoxy-N-phenylbenzamide), demonstrated the most favorable docking scores across the board. This suggests that the addition of a phenylamide group enhances the binding interactions with the active sites of these proteins.

The interaction analysis reveals that the derivatives form key hydrogen bonds and hydrophobic interactions with residues known to be critical for inhibitor binding. For instance, the interaction of Derivative C with Arg120 and Ser530 in the COX-1 active site is a hallmark of many non-steroidal anti-inflammatory drugs. Similarly, the interactions with key residues in the FGFR1 kinase domain and the BRD4 bromodomain indicate a potential for potent inhibition.

Conclusion

This in silico comparative analysis has identified several derivatives of this compound as potential inhibitors of FGFR1, COX-1, and BRD4. The phenylamide derivative (Derivative C) emerged as the most promising candidate, exhibiting superior binding affinities and favorable interaction patterns. These findings provide a strong rationale for the synthesis and biological evaluation of these compounds as potential therapeutic agents for cancer and inflammatory diseases. Further studies, including in vitro enzyme assays and cell-based assays, are warranted to validate these computational predictions.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3,5-dimethoxybenzoic Acid: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-3,5-dimethoxybenzoic acid, a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye ProtectionChemical safety goggles or glassesProtects against splashes and airborne particles.
Hand ProtectionImpermeable gloves (e.g., nitrile)Prevents skin contact.
Body ProtectionLab coat or appropriate protective clothingEnsures all skin is covered.[2]
Respiratory ProtectionUse in a well-ventilated area or chemical fume hoodMinimizes inhalation of dust or fumes.[2][3]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[3] Do not eat, drink, or smoke when handling this substance.[1][2]

Spill and Contamination Procedures

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.[3]

  • Wear Appropriate PPE: At a minimum, wear the PPE outlined in the table above.[3]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust.[4] Place the swept material into a suitable, clearly labeled container for disposal.[3][4]

  • Decontamination: Clean the spill area with a damp cloth or paper towels. All cleaning materials must be collected and disposed of as halogenated hazardous waste.[3]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]

Disposal Protocol

This compound must be disposed of as hazardous waste. Under no circumstances should it be disposed of down the drain or mixed with non-halogenated waste streams.[3]

Waste Segregation and Storage:

  • Waste Container: Use a clearly labeled, sealed container for all this compound waste, including contaminated materials.

  • Labeling: The label should clearly indicate "Halogenated Organic Waste" and include the chemical name.

  • Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

Final Disposal:

The final disposal of this compound must be conducted by a licensed and certified hazardous waste management provider.[3]

  • Recommended Disposal Method: High-temperature incineration is the preferred and most effective method for the complete destruction of halogenated organic compounds.[3] These facilities are equipped with flue gas scrubbers to neutralize acidic gases, such as hydrogen bromide, that are produced during combustion.[3]

  • Regulatory Compliance: Ensure that all local, regional, and national regulations for hazardous waste disposal are strictly followed.[5]

Disposal Workflow

cluster_preparation Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_spill_response Spill Response cluster_disposal Final Disposal start Start: Handling 4-Bromo-3,5- dimethoxybenzoic acid ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood collect_waste Collect Waste in a Designated Container fume_hood->collect_waste spill Spill Occurs fume_hood->spill label_waste Label as 'Halogenated Organic Waste' collect_waste->label_waste segregate_waste Segregate from Non-Halogenated Waste label_waste->segregate_waste store_waste Store in Hazardous Waste Accumulation Area segregate_waste->store_waste contain_spill Contain Spill & Sweep Solid spill->contain_spill decontaminate Decontaminate Area contain_spill->decontaminate collect_spill_waste Collect Contaminated Materials decontaminate->collect_spill_waste collect_spill_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs incineration Dispose via Licensed Hazardous Waste Incineration contact_ehs->incineration end End: Proper Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 4-Bromo-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromo-3,5-dimethoxybenzoic acid. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds are considered hazardous. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation from dust inhalation.[1][2][3][4] A comprehensive suite of personal protective equipment is mandatory for handling this chemical.

Table 1: Required Personal Protective Equipment

PPE CategoryMinimum RequirementSpecifications and Best Practices
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.For operations with a high risk of splashing, a face shield worn over safety goggles is recommended.[5][6][7]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended.[5][8][9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Body Protection Laboratory coat.A flame-resistant lab coat that is fully buttoned is essential to protect skin and personal clothing from contamination.[5][7]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask).Required if dust is generated or if work is not conducted in a well-ventilated area. The primary engineering control is to handle the compound within a certified chemical fume hood.[5][6][8]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial for minimizing exposure and preventing contamination. All handling of solid this compound should occur in a designated area, preferably within a chemical fume hood.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_fume_hood Verify Fume Hood Functionality don_ppe Don All Required PPE prep_fume_hood->don_ppe prep_workspace Prepare Workspace in Hood don_ppe->prep_workspace weigh Weigh Compound in Hood prep_workspace->weigh transfer Transfer for Solution Preparation weigh->transfer dissolve Slowly Add Solid to Solvent transfer->dissolve decontaminate Decontaminate Equipment & Surfaces dissolve->decontaminate dispose_waste Dispose of Waste & PPE decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands cluster_waste Waste Segregation & Collection cluster_container Containerization cluster_disposal Final Disposal solid_waste Solid Waste (Unused chemical, contaminated paper) solid_container Labeled Halogenated Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container ppe_waste Contaminated PPE (Gloves, etc.) ppe_container Designated Hazardous Waste Stream ppe_waste->ppe_container licensed_facility Licensed Hazardous Waste Facility solid_container->licensed_facility liquid_container->licensed_facility ppe_container->licensed_facility

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3,5-dimethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-3,5-dimethoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.